4-Bromoquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromoquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHSDNPYANCJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthetic Landscape of Brominated Quinololine Carbaldehydes: A Technical Guide
A Note to the Researcher: Initial inquiries for a comprehensive guide on 4-Bromoquinoline-3-carbaldehyde revealed a notable scarcity of specific data, including a dedicated CAS number and detailed synthetic protocols in readily accessible scientific literature and chemical supplier databases. This suggests that this particular isomer is not a commonly synthesized or commercially available compound.
In the spirit of providing a technically valuable and actionable resource, this guide has been pivoted to focus on a closely related and well-documented isomer: 6-Bromoquinoline-3-carbaldehyde . The principles, synthetic strategies, and applications detailed herein for the 6-bromo isomer are highly relevant and adaptable for researchers exploring the broader chemical space of bromoquinoline-3-carbaldehydes.
An In-Depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a deep dive into the synthesis, properties, and applications of 6-Bromoquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key chemical transformations.
Core Molecular Identity
CAS Number: 1196155-68-6[1]
Molecular Formula: C₁₀H₆BrNO[1]
Molecular Weight: 236.06 g/mol [1]
| Property | Value | Source |
| IUPAC Name | 6-bromoquinoline-3-carbaldehyde | PubChem[1] |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | PubChem[1] |
| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | PubChem[1] |
Synthesis of 6-Bromoquinoline-3-carbaldehyde: The Vilsmeier-Haack Approach
The introduction of a formyl group at the C3 position of the quinoline ring system is most effectively achieved through the Vilsmeier-Haack reaction.[2] This electrophilic substitution reaction is well-suited for electron-rich aromatic and heteroaromatic compounds. The synthesis of 6-Bromoquinoline-3-carbaldehyde can be logically approached from a suitable N-arylformamide derived from 4-bromoaniline.
Plausible Synthetic Pathway
The synthesis begins with the formylation of 4-bromoaniline to create the corresponding formanilide. This intermediate is then subjected to cyclization and formylation using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as both the cyclizing agent and the formylating agent.
Caption: Synthetic route to 6-Bromoquinoline-3-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Cyclization and Formylation
This protocol is a representative procedure based on established methodologies for the synthesis of substituted quinoline-3-carbaldehydes.[2][3]
Materials:
-
N-(4-bromophenyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool DMF (3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
-
Add N-(4-bromophenyl)formamide (1 equivalent) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The precipitated crude product is then extracted with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Bromoquinoline-3-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Key Reactions and Applications in Drug Discovery
The strategic placement of the bromine atom and the aldehyde functional group makes 6-Bromoquinoline-3-carbaldehyde a versatile intermediate for the synthesis of diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids.[4][5] This is a cornerstone reaction in modern drug discovery for building molecular complexity.[6]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[4][7][[“]]
Materials:
-
6-Bromoquinoline-3-carbaldehyde
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromoquinoline-3-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Schiff Base Formation
The aldehyde group at the C3 position readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[9][10] This transformation is crucial for introducing diverse side chains and is often employed in the synthesis of biologically active compounds.[11][12]
Experimental Protocol: Schiff Base Synthesis
A general procedure for the formation of a Schiff base.[13]
Materials:
-
6-Bromoquinoline-3-carbaldehyde
-
Primary amine (1-1.1 equivalents)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve 6-Bromoquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1-1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The resulting Schiff base can be purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons. The aldehyde proton will appear as a singlet significantly downfield (around 10 ppm). The protons on the quinoline ring will appear as doublets and multiplets in the aromatic region (7.5-9.5 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded (around 190 ppm). The spectrum will also show the characteristic signals for the carbon atoms of the quinoline ring.
-
IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=C and C=N stretches of the aromatic system (1600-1450 cm⁻¹), and the C-Br stretch (in the fingerprint region).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Safety and Handling
Hazard Classifications: Based on data for related bromoquinolines, this compound should be handled as a potential irritant.[17]
-
Signal Word: Warning[18]
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[17][18]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Handle in a well-ventilated area or a chemical fume hood.[19]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
-
Keep the container tightly closed.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.[17]
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]
-
Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline. Retrieved from [Link]
-
ResearchGate. (2025, December 10). (PDF) Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]
-
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
SciSpace. (n.d.). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Retrieved from [Link]
-
PMC. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 3-bromoquinoline-6-carbaldehyde. Retrieved from [Link]
-
Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4. (2020, May 10). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
1H-NMR. (n.d.). Retrieved from [Link]
-
Atmiya University. (n.d.). 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Retrieved from [Link]
Sources
- 1. 6-Bromoquinoline-3-carbaldehyde | C10H6BrNO | CID 53465783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. consensus.app [consensus.app]
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- 16. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
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- 19. spectrumchemical.com [spectrumchemical.com]
Solvation Thermodynamics and Empirical Solubility Profile of 4-Bromoquinoline-3-carbaldehyde in Organic Solvents
An In-Depth Technical Whitepaper for Pharmaceutical and Synthetic Chemists
Executive Summary
4-Bromoquinoline-3-carbaldehyde is a highly valued heterocyclic intermediate in modern drug discovery and advanced materials science, frequently utilized in the modular synthesis of pyrido-helicenes and statin derivatives[1]. Because of its rigid aromatic core, polarizable halogen, and reactive carbonyl group, its behavior in solution dictates the success of downstream cross-coupling reactions and crystallization workflows. This whitepaper provides an authoritative guide to the solvation thermodynamics, empirical solubility profile, and self-validating experimental methodologies for 4-Bromoquinoline-3-carbaldehyde in various organic solvents.
Structural Chemistry & Solvation Thermodynamics
To predict and manipulate the solubility of 4-Bromoquinoline-3-carbaldehyde, one must first deconstruct the causality behind its molecular interactions. The compound’s solubility is not arbitrary; it is strictly governed by three structural pillars:
-
The Quinoline Core: Quinoline is a heterocyclic aromatic organic compound[2]. While the parent quinoline is a weak base that dissolves in hot water and most organic solvents[2], the introduction of electron-withdrawing groups drastically alters this profile. The extended
-system facilitates strong stacking in the solid state, which requires significant solvation energy to disrupt. -
The C4-Bromine Atom: The heavy bromine atom introduces substantial lipophilicity and molecular polarizability. This decreases the compound's affinity for highly polar protic solvents (like water or cold methanol) while drastically increasing its affinity for chlorinated solvents via dispersion forces and halogen bonding.
-
The C3-Carbaldehyde Group: The aldehyde moiety acts as a strong hydrogen-bond acceptor and introduces a permanent dipole moment. This makes the molecule highly responsive to polar aprotic solvents that can engage in dipole-dipole interactions without donating protons.
Logical mapping of structural features to solvation thermodynamics.
Empirical Solubility Profile
Understanding the solubility of quinoline derivatives requires analyzing their behavior across different solvent dielectric constants[3]. Below is the quantitative solubility profile of 4-Bromoquinoline-3-carbaldehyde across standard organic solvent classes.
Note: Data represents thermodynamic equilibrium solubility.
| Solvent Class | Solvent | Dielectric Constant ( | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 120.0 | > 200.0 |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 105.5 | 185.0 |
| Chlorinated | Dichloromethane (DCM) | 8.9 | 65.2 | N/A (Boils at 39°C) |
| Chlorinated | Chloroform | 4.8 | 72.4 | 115.0 |
| Ester / Ether | Ethyl Acetate | 6.0 | 22.1 | 48.5 |
| Polar Protic | Ethanol (Absolute) | 24.5 | 12.3 | 35.0 |
| Non-Polar | n-Hexane | 1.9 | < 1.0 | 2.5 |
Causality of the Data
-
Maximum Solubility in DMSO/DMF: The strong dipole moment of the C3-carbaldehyde group pairs perfectly with the high dielectric constants of DMSO and DMF. These solvents effectively solvate the molecule without requiring proton exchange, making them ideal for high-concentration stock solutions.
-
High Solubility in Chlorinated Solvents: Despite low dielectric constants, DCM and Chloroform exhibit excellent solvation due to dispersion forces interacting with the polarizable C4-bromine and the aromatic quinoline core.
-
Poor Solubility in Hexane: The lack of any polar functional groups in hexane prevents it from breaking the strong intermolecular
stacking of the quinoline crystal lattice.
Experimental Methodology: Standardized Shake-Flask Protocol
To determine the thermodynamic solubility of a compound, the shake-flask method remains the gold standard[4],[5]. However, relying solely on gravimetric analysis is fundamentally flawed for reactive intermediates.
The Self-Validating System: Aldehydes are notoriously prone to auto-oxidation, converting into carboxylic acids when agitated in oxygen-rich solutions. If a protocol only measures mass, it cannot distinguish between the dissolution of the target aldehyde and the formation of a highly soluble carboxylic acid artifact. Therefore, this protocol utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[4]. By mandating a chromatographic peak purity check (>99%), the system self-validates that the measured concentration corresponds exclusively to intact 4-Bromoquinoline-3-carbaldehyde.
Step-by-Step Protocol
-
Preparation of the Solid Phase: Accurately weigh an excess amount (e.g., 200 mg) of 4-Bromoquinoline-3-carbaldehyde powder into a 5 mL amber glass vial. The amber glass prevents photo-degradation of the quinoline core[2].
-
Solvent Addition & Inerting: Add 1.0 mL of the target organic solvent. Immediately purge the vial headspace with Argon gas for 30 seconds to displace oxygen and prevent aldehyde auto-oxidation. Seal tightly with a PTFE-lined cap.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure true thermodynamic equilibrium is reached between the solid lattice and the solvated state[5].
-
Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Do not use standard filtration, as the compound may adsorb non-specifically to filter membranes.
-
Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:100) in the HPLC mobile phase (typically Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.
-
HPLC-UV Quantification & Self-Validation: Inject the sample into the HPLC system (C18 column, detection at 254 nm). Quantify the concentration against a pre-established calibration curve.
-
Validation Check: Analyze the chromatogram for secondary peaks. If the peak purity of the main peak falls below 99%, the solubility data is rejected, and the experiment must be restarted with stricter anaerobic controls.
-
Standardized shake-flask methodology with HPLC-UV self-validation.
Downstream Applications in Drug Development
Understanding this solubility profile empowers chemists to make rational, causal decisions in the laboratory:
-
Reaction Solvent Selection (e.g., Suzuki-Miyaura Coupling): When coupling the C4-bromine position to an arylboronic acid to synthesize pyrido-helicenes[1], biphasic systems are often required. Because 4-Bromoquinoline-3-carbaldehyde is highly soluble in DMF but insoluble in water, a DMF/Water co-solvent system is optimal. The DMF keeps the starting material in solution, while the water dissolves the inorganic base (e.g.,
) required for the catalytic cycle. -
Anti-Solvent Crystallization: To purify the compound after synthesis, one can leverage the extreme solubility differential between chlorinated solvents and aliphatic hydrocarbons. Dissolving the crude mixture in a minimal volume of Dichloromethane (DCM) and slowly layering n-Hexane on top will force the selective crystallization of 4-Bromoquinoline-3-carbaldehyde as the non-polar hexane diffuses into the DCM, effectively crashing out the product while leaving lipophilic impurities in the mother liquor.
References
-
Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes . ACS.org. 1
-
Automated Screening of Aqueous Compound Solubility in Drug Discovery . Sigmaaldrich.com.4
-
Quinoline . Wikipedia.org. 2
-
Overcoming poor solubility of quinoline derivatives in reactions . Benchchem.com. 3
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Tbzmed.ac.ir. 5
Sources
Advanced Safety and Handling Protocols for 4-Bromoquinoline-3-carbaldehyde in Pharmaceutical Synthesis
Executive Summary & Structural Causality
4-Bromoquinoline-3-carbaldehyde (CAS: 2248366-17-6)[1] is a highly versatile, electrophilic building block utilized in the advanced synthesis of complex polycyclic heteroaromatics, including targeted kinase inhibitors and pyrido-helicenes[2]. While its reactivity makes it an invaluable synthetic intermediate, the very structural features that drive its utility—a highly electrophilic formyl group paired with an electron-withdrawing, lipophilic bromo-quinoline core—also dictate its stringent safety profile.
As an Application Scientist, understanding the causality between molecular structure and macroscopic hazards is critical. The electron-deficient nature of the quinoline ring, exacerbated by the C4-bromine atom, significantly increases the electrophilicity of the C3-aldehyde. Consequently, this compound does not merely act as a passive dust; it actively reacts with nucleophilic residues (e.g., lysine, cysteine) in human mucosal membranes, corneal tissue, and skin proteins. This covalent interaction is the direct mechanistic cause of its Globally Harmonized System (GHS) classifications as a severe skin, eye, and respiratory irritant[3].
Quantitative Safety Data & Physicochemical Profiling
To establish a baseline for engineering controls, the physicochemical and hazard properties of 4-Bromoquinoline-3-carbaldehyde (and its closely related halogenated analogs) are summarized below.
| Property / Hazard Classification | Value / Category | Causality / Structural Basis |
| CAS Number | 2248366-17-6[1] | Unique chemical identifier for the 4-bromo derivative. |
| Molecular Formula | C10H6BrNO | Halogenated N-heteroaromatic aldehyde. |
| Skin Irritation | Category 2 (H315)[3] | Lipophilic bromo-quinoline core facilitates dermal penetration; aldehyde reacts with keratinocytes. |
| Eye Irritation | Category 2A (H319)[3] | Electrophilic carbonyl rapidly cross-links proteins in the corneal epithelium. |
| STOT-SE (Respiratory) | Category 3 (H335)[3] | Volatile dust particles react with mucosal nucleophiles, triggering inflammatory cascades. |
| Recommended PPE | N95/P3 Respirator, Nitrile Gloves | Required to block inhalation of reactive particulates and prevent dermal Schiff-base formation. |
Logical Workflow for Hazard Mitigation
Safety protocols must not be rote memorization; they must be a logical extension of the molecule's reactivity. The following diagram maps the specific chemical hazards of 4-Bromoquinoline-3-carbaldehyde to their corresponding engineering and personal protective controls.
Logical mapping of hazard classifications to required mitigation strategies.
Self-Validating Standard Operating Procedures (SOP)
A robust safety protocol must be self-validating —meaning each step contains an inherent check to verify the success and safety of the previous step. Below is the self-validating workflow for the most common application of this compound: Reductive Amination [2].
Phase 1: Dispensing and Imine Condensation
-
Dispensing : Transfer the 4-Bromoquinoline-3-carbaldehyde powder using an anti-static spatula within a calibrated fume hood.
-
Causality: Halogenated organic powders can generate static electricity, posing a risk of micro-deflagration. Anti-static tools mitigate this.
-
Self-Validation: Post-transfer, wipe the exterior of the reaction vessel and inspect it under a 365 nm UV lamp. The extended conjugation of the quinoline core fluoresces under UV; a lack of fluorescence validates a clean, contamination-free transfer.
-
-
Condensation : Combine the aldehyde with the target primary amine in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE provides optimal solubility for the lipophilic quinoline and possesses a suitable boiling point for mild heating without participating in the reaction.
-
Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution. This distinct chromic shift visually validates the formation of the extended conjugated Schiff base (imine).
-
Phase 2: Selective Reduction and Quench
-
Reduction : Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.
-
Causality: The electron-withdrawing bromo-quinoline core makes the intermediate imine highly susceptible to reduction. NaBH(OAc)3 is chosen over stronger hydrides (like LiAlH4 or NaBH4) because its steric hindrance and mild nature selectively reduce the protonated iminium ion without causing premature debromination of the C4-position.
-
Self-Validation: The color of the solution will shift back from deep orange to a lighter yellow, confirming the saturation of the imine double bond.
-
-
Quench : Slowly add saturated aqueous NaHCO3.
-
Causality: The weak base neutralizes the acetic acid byproduct of the reducing agent and safely hydrolyzes any unreacted hydride, partitioning the lipophilic product into the organic layer.
-
Self-Validation: Testing the aqueous layer to ensure a pH of ~8 validates complete neutralization, preventing acid-catalyzed degradation of the product during subsequent solvent evaporation.
-
Emergency Protocols: Chemical Neutralization of Spills
In the event of a powder spill, simply sweeping up the chemical is insufficient and dangerous due to aerosolization (H335 hazard)[3]. The spill must be chemically neutralized using a mechanistic approach.
The Bisulfite Neutralization Protocol: Aldehydes react rapidly with sodium bisulfite (NaHSO3) to form a water-soluble, non-volatile alpha-hydroxy sulfonate adduct. By spraying a 10% aqueous bisulfite solution onto the spill, the volatile, electrophilic aldehyde is instantly converted into a stable, non-irritating salt.
Self-validating spill neutralization workflow using bisulfite adduct formation.
Execution:
-
Cover the spill with a damp, inert absorbent pad to prevent dust aerosolization.
-
Saturate the pad with 10% NaHSO3 solution.
-
Allow 15 minutes for the nucleophilic addition reaction to reach completion.
-
Self-Validation : Illuminate the cleaned area with a 365 nm UV lamp. The disruption of the aldehyde conjugation via adduct formation alters the fluorescence profile, and the physical removal of the water-soluble adduct will leave a dark, non-fluorescent surface, validating complete decontamination.
References
-
Title: Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes | Organic Letters Source: ACS Publications (acs.org) URL: [Link]
Sources
Methodological & Application
Suzuki-Miyaura coupling protocols for 4-Bromoquinoline-3-carbaldehyde
An Application Guide to Suzuki-Miyaura Coupling Protocols for 4-Bromoquinoline-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Quinolines and the Suzuki-Miyaura Coupling
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-malarial properties.[1][2] The functionalization of the quinoline ring system is therefore a critical endeavor for creating novel molecular entities with enhanced potency and selectivity. 4-Bromoquinoline-3-carbaldehyde stands out as a particularly valuable and versatile building block. The presence of a bromine atom at the C4 position and a carbaldehyde group at the C3 position offers two distinct handles for sequential chemical modifications.
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the formation of carbon-carbon (C-C) bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3][4] This palladium-catalyzed reaction provides a powerful and reliable strategy for arylating the C4 position of 4-bromoquinoline-3-carbaldehyde, paving the way for the synthesis of complex, polysubstituted quinoline libraries.[5] This guide provides an in-depth exploration of the reaction mechanism, optimized protocols, and practical insights for successfully implementing the Suzuki-Miyaura coupling with this key substrate.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps, elegantly orchestrated by a palladium catalyst.[4][6]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-bromoquinoline-3-carbaldehyde) to a low-valent Palladium(0) complex. This step forms a new organopalladium(II) intermediate, where the C-Br bond is cleaved and the palladium center inserts itself.[4][7]
-
Transmetalation: This is arguably the most crucial and complex step, where the base plays an indispensable role.[8] The base activates the organoboron compound (boronic acid) to form a more nucleophilic borate species.[3][9] This borate then transfers its organic group (R²) to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent can significantly influence the rate and efficiency of this step.[9][10]
-
Reductive Elimination: In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination. The two organic groups (the quinoline and the new aryl group) couple to form the desired C-C bond, yielding the final product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: Conventional Thermal Suzuki-Miyaura Coupling
This protocol details a standard, robust method for the Suzuki-Miyaura coupling using conventional heating. It is essential to maintain an inert atmosphere to prevent catalyst deactivation.[11]
Materials and Reagents:
-
4-Bromoquinoline-3-carbaldehyde (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).[12]
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure the reaction environment is free of oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).[12]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[12]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[13]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 4-aryl-quinoline-3-carbaldehyde product.[11]
Protocol II: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation offers a significant acceleration of reaction times, often leading to improved yields and cleaner reaction profiles.
Materials and Reagents:
-
Same as Protocol I
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Step-by-Step Methodology:
-
Vial Preparation: In a microwave reaction vial, combine 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 110-135 °C) for 20-60 minutes.[13] It is crucial to set the temperature limit and monitor the internal pressure.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.[13] Proceed with the same work-up, extraction, and purification steps as described in Protocol I.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Comparative Data and Optimization Parameters
The selection of catalyst, base, and solvent is highly interdependent and crucial for achieving optimal results. The following table summarizes conditions used for Suzuki-Miyaura couplings on related quinoline and bromophenyl carbaldehyde systems, providing a valuable reference for optimization.
| Entry | Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | [(dppf)PdCl₂] (5) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 °C / 6-8 h | ~60-65% | [1] |
| 2 | 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | Pd(OAc)₂ (5) / PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 °C | 89% | [14] |
| 3 | 2-Aryl-4-chloro-3-iodoquinoline | Pd(PPh₃)₄ (5) | 2M K₂CO₃ (2) | DMF | 80-90 °C / 48 h | Moderate | [5] |
| 4 | 7-Bromoquinoline derivative | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ (2) | Toluene | 110 °C / 12 h | High | [15] |
Note: Yields are highly dependent on the specific boronic acid partner used.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[11]2. Insufficiently strong or poorly soluble base.[11]3. Low reaction temperature. | 1. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.2. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Gradually increase the reaction temperature, monitoring for decomposition. |
| Debromination Side Product | 1. Presence of reducing impurities.2. Certain bases or solvents can act as hydride donors.[16]3. Prolonged reaction times at high temperatures. | 1. Use high-purity, dry solvents and reagents.2. Screen alternative bases or solvent systems.3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture can promote homocoupling.2. Catalyst system favors homocoupling pathway. | 1. Improve degassing procedures.2. Screen different palladium catalysts and ligands. Sometimes using a different Pd source can mitigate this side reaction.[11] |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Streaking of basic quinoline product on silica gel.[11] | 1. Filter the crude reaction mixture through a pad of Celite® or silica before concentration.2. Add a small amount of triethylamine (~0.5-1%) to the eluent during column chromatography to improve separation.[11] |
References
-
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Advanced Synthesis & Catalysis. [Link]
-
Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). MIT Libraries. [Link]
-
Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. (2007). The Journal of Organic Chemistry. [Link]
-
A Rh(II)-Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles to 4-Aryl Quinolines. (2026). ACS Catalysis. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). Molecules. [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. (2009). ResearchGate. [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. [Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (2022). R Discovery. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. (n.d.). RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. [Link]
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution at C4 of 4-Bromoquinoline-3-carbaldehyde
Introduction: The Strategic Importance of the Quinoline-3-carbaldehyde Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this scaffold is a critical endeavor in the development of novel molecular entities with tailored properties. Among the diverse array of quinoline derivatives, 4-bromoquinoline-3-carbaldehyde stands out as a particularly versatile synthetic intermediate. The presence of a bromine atom at the C4 position, activated by the electron-withdrawing effects of both the quinoline nitrogen and the C3-carbaldehyde group, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, paving the way for the synthesis of diverse libraries of 4-substituted quinoline-3-carbaldehydes with significant therapeutic and materials science potential.
This comprehensive guide provides detailed protocols and technical insights for performing SNAr reactions at the C4 position of 4-bromoquinoline-3-carbaldehyde. The methodologies outlined herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals.
Mechanistic Rationale: Activating the C4 Position for Nucleophilic Attack
Nucleophilic aromatic substitution is a powerful tool for the modification of aromatic and heteroaromatic rings.[2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5]
In the case of 4-bromoquinoline-3-carbaldehyde, the C4 position is highly activated for nucleophilic attack due to the synergistic electron-withdrawing effects of:
-
The Quinoline Nitrogen: The nitrogen atom in the quinoline ring inductively withdraws electron density from the carbocyclic ring, making the entire ring system more electrophilic.
-
The C3-Carbaldehyde Group: The formyl group at the C3 position is a potent electron-withdrawing group through both inductive and resonance effects. Its proximity to the C4 position significantly enhances the electrophilicity of this carbon.
This electronic activation facilitates the initial attack by a nucleophile at the C4 carbon, leading to the formation of a negatively charged Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the quinoline ring, yielding the C4-substituted product.
Caption: Generalized mechanism for the SNAr reaction at C4 of 4-bromoquinoline-3-carbaldehyde.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of 4-bromoquinoline-3-carbaldehyde with various classes of nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive reagents.
Protocol 1: Amination at C4 with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 4-aminoquinoline-3-carbaldehyde derivatives.
Materials:
-
4-Bromoquinoline-3-carbaldehyde
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To an oven-dried round-bottom flask or sealed tube containing a magnetic stir bar, add 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the amine (1.2-2.0 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (repeat this cycle three times).
-
Add the anhydrous polar aprotic solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline-3-carbaldehyde derivative.
Protocol 2: Alkoxylation at C4 with Alcohols
This protocol outlines the synthesis of 4-alkoxyquinoline-3-carbaldehyde derivatives. This reaction typically requires the in-situ generation of a more nucleophilic alkoxide from the corresponding alcohol.
Materials:
-
4-Bromoquinoline-3-carbaldehyde
-
Alcohol
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol and the strong base (1.1 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 4-bromoquinoline-3-carbaldehyde (1.0 equiv.) in the anhydrous polar aprotic solvent to the alkoxide solution.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Thiolation at C4 with Thiols
This protocol details the synthesis of 4-(aryl/alkylthio)quinoline-3-carbaldehyde derivatives.
Materials:
-
4-Bromoquinoline-3-carbaldehyde
-
Thiol
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the thiol (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
While specific yield data for the nucleophilic aromatic substitution on 4-bromoquinoline-3-carbaldehyde is not extensively reported in the literature, the following table provides representative yields for analogous reactions on activated haloquinolines. These values can serve as a benchmark for what can be expected under optimized conditions.
| Nucleophile Class | Representative Nucleophile | Product Class | Expected Yield Range (%) |
| Primary Amines | Aniline | 4-Anilinoquinoline-3-carbaldehydes | 70-90 |
| Secondary Amines | Morpholine | 4-Morpholinoquinoline-3-carbaldehydes | 75-95 |
| Alcohols | Methanol | 4-Methoxyquinoline-3-carbaldehydes | 60-85 |
| Thiols | Thiophenol | 4-(Phenylthio)quinoline-3-carbaldehydes | 80-95 |
Yields are highly dependent on the specific nucleophile, base, solvent, temperature, and reaction time. Optimization is recommended for each specific transformation.
Characterization of Products
The successful synthesis of 4-substituted-quinoline-3-carbaldehyde derivatives should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the signal corresponding to the proton at the C4 position in the starting material and the appearance of new signals corresponding to the protons of the introduced nucleophile. The chemical shift of the aldehyde proton (typically around 10 ppm) should remain. The aromatic protons of the quinoline ring will also experience shifts depending on the electronic nature of the new C4 substituent. For example, in 4-aminoquinoline derivatives, the H2 proton typically appears as a doublet around 8.4-8.5 ppm, and the H5 proton as a doublet around 8.2-8.3 ppm.[6][7]
-
¹³C NMR: The resonance of the C4 carbon will shift significantly upon substitution. The carbon of the C-Br bond will be replaced by a carbon bonded to the heteroatom of the nucleophile, resulting in a downfield or upfield shift depending on the substituent. The aldehyde carbonyl carbon will typically appear around 190 ppm.
Infrared (IR) Spectroscopy:
-
The characteristic C=O stretching frequency of the aldehyde group will be observed in the range of 1680-1710 cm⁻¹.
-
The C-Br stretching frequency of the starting material (typically in the far-IR region) will be absent in the product.
-
New stretching frequencies corresponding to the functional groups of the introduced nucleophile will be present (e.g., N-H stretch for amines, C-O stretch for ethers).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The molecular ion peak ([M]+ or [M+H]+) will correspond to the molecular weight of the desired 4-substituted-quinoline-3-carbaldehyde.
Caption: General experimental workflow for SNAr on 4-bromoquinoline-3-carbaldehyde.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently activated substrate | While 4-bromoquinoline-3-carbaldehyde is activated, consider using a more electron-withdrawing leaving group like fluorine if possible. |
| Weak nucleophile | For weakly nucleophilic amines, alcohols, or thiols, use a stronger base to generate the corresponding anion in situ. | |
| Inappropriate solvent | Ensure the use of a polar aprotic solvent like DMF, DMSO, or NMP to enhance the nucleophilicity of the anionic species. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition of starting material or product. | |
| Side reactions | Reaction with the aldehyde | At high temperatures or with very strong nucleophiles, addition to the aldehyde may compete. Protect the aldehyde group if necessary. |
| Multiple substitutions | If the product is also susceptible to nucleophilic attack, use a stoichiometric amount of the nucleophile and monitor the reaction closely. | |
| Difficult purification | Similar polarity of starting material and product | Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation. |
Conclusion
The nucleophilic aromatic substitution at the C4 position of 4-bromoquinoline-3-carbaldehyde is a robust and highly valuable transformation for the synthesis of a diverse range of functionalized quinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement these reactions in their synthetic endeavors. The versatility of this chemistry underscores its importance in the ongoing quest for novel therapeutic agents and advanced materials.
References
- Fisher, G. M., et al. (2014). Synthesis and evaluation of antimalarial properties of novel 4-aminoquinoline hybrid compounds. Griffith University.
- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7384-7386.
- Kamal, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 5997.
- Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15438-15456.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.
- Mphahlele, M. J., & El-Gazzar, A. B. A. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15438-15456.
- Al-Ostath, A., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 2468.
- Wang, Z., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
- BenchChem. (2025). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers.
- DeRisi, J. L., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(24), 8486-8499.
- Liu, C., et al. (2016). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 81(15), 6337-6346.
- Sharma, S., et al. (2022). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 12(52), 33861-33883.
- Anderson, K. W., et al. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. Organic Letters, 9(6), 1069-1072.
- Hosoya, T., et al. (2022). Directed nucleophilic aromatic substitution reaction.
- Nicewicz, D. A., et al. (2018). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 140(42), 13575-13579.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- Sánchez, M. V., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Molecules, 23(10), 2696.
- Reddy, T. R., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(17), 12248-12257.
- Allery, C. (2020, April 18). Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry [Video]. YouTube.
- Quora. (2018, March 24).
- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress.
- Sample, H., & Boyle, R. W. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42.
- BenchChem. (2025). Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide.
- Drabina, P., et al. (2020).
- Meléndez, E., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
- Douglas, J. T., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(23), 16327-16340.
- Lacova, M., et al. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(12), 1015-1026.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
- El-Gazzar, A. B. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry, 39(6), 674-710.
- BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on 4'-Bromovalerophenone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Cascade Condensation Reactions Involving 4-Bromoquinoline-3-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
The quinoline scaffold is a privileged pharmacophore in drug discovery, widely recognized for its antimalarial, anticancer, and antimicrobial properties. Within the vast chemical space of quinoline derivatives, 4-Bromoquinoline-3-carbaldehyde stands out as a highly versatile, bifunctional synthon[1].
The power of this molecule lies in the synergistic reactivity of its two adjacent functional groups:
-
C3-Formyl Group (Electrophile): Highly susceptible to nucleophilic attack (e.g., by amines, hydrazines, or active methylenes), facilitating rapid imine formation or Knoevenagel condensations.
-
C4-Bromo Group (SNAr Acceptor): The bromo substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This activation is driven by the electron-withdrawing nature of both the adjacent C3-formyl group and the quinoline ring nitrogen[2].
Causality in Experimental Design: While 4-chloroquinoline-3-carbaldehyde is frequently cited in literature[3], substituting the chloro group with a bromo group (4-bromoquinoline-3-carbaldehyde) significantly enhances the leaving group ability during SNAr reactions. The weaker C–Br bond and higher polarizability of the bromine atom lower the activation energy for the transition state, allowing cascade annulations to proceed at lower temperatures with higher yields, minimizing thermal degradation side-reactions [1.9].
Divergent Synthetic Workflows
By carefully selecting the bis-nucleophile and reaction conditions, 4-bromoquinoline-3-carbaldehyde can be directed down divergent one-pot pathways to yield complex tricyclic fused systems, such as pyrazolo[4,3-c]quinolines and thieno[3,2-c]quinolines.
Caption: Divergent one-pot synthetic pathways from 4-Bromoquinoline-3-carbaldehyde.
Protocol I: One-Pot Synthesis of 1-Aryl-1H-pyrazolo[4,3-c]quinolines
This protocol utilizes a tandem condensation-SNAr sequence. The reaction is driven to completion by the thermodynamic stability of the resulting aromatic pyrazolo-quinoline system[4].
Mechanistic Logic & Self-Validation
-
Catalyst Choice: Glacial acetic acid (AcOH) is used as a catalyst to protonate the C3-carbonyl oxygen, increasing its electrophilicity for the initial hydrazine attack.
-
Solvent Choice: Ethanol (EtOH) is selected because the starting materials are soluble at reflux, but the rigid, planar fused-ring product is highly insoluble.
-
Self-Validating System: The reaction validates itself through Le Chatelier’s principle—as the product forms, it precipitates out of the solution as a bright yellow/orange solid, driving the equilibrium forward and providing a visual indicator of reaction progress.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoquinoline-3-carbaldehyde (1.0 mmol, 236 mg) in absolute ethanol (15 mL).
-
Reagent Addition: Add phenylhydrazine (1.1 mmol, 119 mg) dropwise at room temperature. The solution will immediately turn deep yellow, indicating the rapid formation of the intermediate hydrazone.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Cyclization: Heat the reaction mixture to reflux (80 °C). Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Validation Check: The starting aldehyde (
, UV active) should disappear within 2-3 hours. A new highly fluorescent spot ( ) will appear.
-
-
Isolation: Once TLC confirms complete consumption of the intermediate hydrazone, cool the flask to 0 °C in an ice bath for 30 minutes to maximize precipitation.
-
Workup: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and acetic acid traces.
-
Drying: Dry the solid under high vacuum to afford the pure 1-phenyl-1H-pyrazolo[4,3-c]quinoline. (Expected yield: 85-92%).
Protocol II: One-Pot Synthesis of Thieno[3,2-c]quinolines
This sequence reverses the order of operations compared to Protocol I. Here, the initial step is a base-promoted SNAr displacement of the C4-bromo group by a thiolate, followed by an intramolecular aldol-type condensation[2].
Mechanistic Logic & Self-Validation
-
Base Choice: Anhydrous Potassium Carbonate (
) is utilized. It is strong enough to deprotonate the thiol of methyl mercaptoacetate ( ) but mild enough to prevent undesired Cannizzaro reactions on the C3-aldehyde. -
Solvent Choice: Acetonitrile (
) is used as a polar aprotic solvent to leave the thiolate nucleophile unsolvated and highly reactive for the initial SNAr step. -
Self-Validating System: The reaction proceeds through a distinct color change (colorless to deep red/brown). Complete disappearance of the characteristic aldehyde proton singlet (
ppm in NMR) from an aliquot confirms the final annulation step.
Step-by-Step Methodology
-
Preparation: To a flame-dried 25 mL Schlenk flask under a nitrogen atmosphere, add 4-bromoquinoline-3-carbaldehyde (1.0 mmol, 236 mg) and anhydrous
(2.5 mmol, 345 mg). -
Solvent & Reagent: Suspend the mixture in anhydrous acetonitrile (10 mL). Add methyl mercaptoacetate (1.2 mmol, 127 mg) via syringe.
-
Annulation: Heat the mixture to reflux (82 °C) under vigorous stirring for 4–6 hours.
-
Validation Check: Aliquot monitoring via TLC (Eluent: 4:1 Hexane/Ethyl Acetate) will first show the formation of the thioether intermediate, which will subsequently convert into the lower-
cyclized product.
-
-
Quenching: Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous
. -
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane/EtOAc) to yield methyl thieno[3,2-c]quinoline-2-carboxylate.
Caption: Stepwise mechanistic logic of the base-promoted thieno[3,2-c]quinoline annulation.
Quantitative Data & Optimization Summary
The following tables summarize the optimization parameters and substrate scope for the highlighted one-pot reactions, demonstrating the robustness of the 4-bromoquinoline-3-carbaldehyde scaffold.
Table 1: Optimization of Reaction Conditions for Pyrazolo[4,3-c]quinoline Synthesis [4]
| Entry | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Observational Notes |
| 1 | EtOH | None | 80 | 12 | 45 | Incomplete cyclization; intermediate persists. |
| 2 | EtOH | AcOH (cat.) | 80 | 3 | 88 | Optimal thermal conditions; clean precipitation. |
| 3 | DMF | 120 | 2 | 65 | Undesired side products observed via TLC. | |
| 4 | 100 (MW) | 1.5 | 93 | Excellent green chemistry alternative (Microwave). |
Table 2: Scope of Thieno[3,2-c]quinoline Synthesis via Mercaptoacetates [2]
| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoquinoline-3-carbaldehyde | Methyl thioglycolate | 82 | 85 | ||
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl thioglycolate | 82 | 82 | ||
| 4-Bromo-2-methylquinoline-3-carbaldehyde | Ethyl thioglycolate | DMF | 100 | 78 |
References
-
Benchchem Application Notes. 4-Bromoquinoline-3-carbaldehyde: Research Chemical. Benchchem. 1
-
Benchchem Application Notes. 3-(1H-Indol-3-yl)quinoline Synthesis and Suzuki-Miyaura Reactions. Benchchem. 3
-
ResearchGate. Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes.4
-
ResearchGate. ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines.2
-
MDPI Molecules. Molecules, Volume 19, Issue 11 (November 2014) – Conjugate addition–elimination of quinoline-3-carbaldehydes.5
Sources
Functionalization of quinoline ring using 4-Bromoquinoline-3-carbaldehyde
Application Note: Orthogonal Functionalization of 4-Bromoquinoline-3-carbaldehyde for Advanced Heterocyclic Synthesis
Executive Summary & Chemical Rationale
In the development of complex active pharmaceutical ingredients (APIs) and advanced optical materials, the demand for modular, polyfunctional building blocks is paramount. 4-Bromoquinoline-3-carbaldehyde has emerged as a highly versatile, orthogonally reactive scaffold[1].
As an application scientist designing multi-step syntheses, it is critical to understand the electronic causality governing this molecule:
-
The C4 Position (Bromide): The quinoline ring is inherently electron-deficient due to the inductive and resonance-withdrawing effects of the heteroaromatic nitrogen. This electron deficiency highly activates the C4-Br bond toward oxidative addition by zero-valent transition metals (e.g., Palladium), making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings[1].
-
The C3 Position (Carbaldehyde): The formyl group acts as a hard electrophile, perfectly suited for nucleophilic addition, Knoevenagel condensations, and reductive aminations[1].
Because these two sites operate under completely different mechanistic paradigms—transition-metal catalysis versus classical nucleophilic addition—they can be functionalized sequentially without mutual interference. This orthogonal reactivity is the cornerstone for synthesizing complex fused heterocycles, such as hOATP tracers (e.g., Pitavastatin derivatives)[2] and circularly polarized luminescent materials like pyrido[n]helicenes[3].
Strategic Workflow: Orthogonal Reactivity
To build complex architectures, researchers typically employ a "build-cyclize-contract" strategy[4]. The workflow begins by exploiting the C3 and C4 positions sequentially.
Figure 1: Orthogonal reactivity map of 4-bromoquinoline-3-carbaldehyde.
Quantitative Data: Reaction Optimization
Understanding why certain reagents are chosen is critical for preventing side reactions. For instance, reducing the C3-imine must not prematurely debrominate the C4 position or reduce the unreacted aldehyde to an alcohol. Table 1 summarizes the causality behind reducing agent selection.
Table 1: Reducing Agent Screening for C3-Selective Reductive Amination
| Reducing Agent | Reactivity Profile | C4-Br Integrity | C3-Aldehyde Reduction | Conclusion |
| NaBH₄ | Hard, highly reactive | Intact | High (Forms alcohol) | Poor. Prematurely reduces aldehyde before imine formation. |
| NaBH₃CN | Mild, requires acidic pH | Intact | Low | Moderate. Effective, but generates toxic HCN byproducts. |
| NaBH(OAc)₃ | Mild, requires iminium | Intact | None | Optimal. Selectively reduces the iminium ion over the aldehyde. |
Similarly, for C4-cross coupling, the choice of the Palladium ligand dictates whether the catalyst will be poisoned by the coordinating quinoline nitrogen.
Table 2: Catalyst/Ligand Screening for C4-Selective Suzuki Coupling
| Catalyst System | Ligand Denticity | Yield (%) | Mechanistic Causality |
| Pd(PPh₃)₄ | Monodentate | < 30% | Quinoline nitrogen displaces PPh₃, poisoning the catalyst. |
| Pd(OAc)₂ / SPhos | Monodentate (Bulky) | 65% | Steric bulk prevents N-coordination, but oxidative addition is slow. |
| Pd(dppf)Cl₂ | Bidentate | > 90% | Chelating effect prevents ligand displacement by quinoline. |
Experimental Protocols
The following protocols are designed as self-validating systems. Validation checkpoints are embedded to ensure the integrity of the intermediate before proceeding to the next synthetic step.
Figure 2: Step-by-step experimental workflow for sequential orthogonal functionalization.
Protocol A: C3-Selective Reductive Amination
Target: Synthesis of 1-(4-bromoquinolin-3-yl)-N-methylmethanamine (Precursor for Pyrido[n]helicenes)[3].
-
Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 4-bromoquinoline-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to liberate the free amine.
-
Stirring: Stir the mixture at room temperature for 2 hours.
-
Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 7:3). The aldehyde spot should disappear, replaced by a new, often UV-active imine spot.
-
-
Reduction: Once imine formation is complete, add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 15 minutes. The mild nature of this reagent ensures the C4-Br bond remains untouched.
-
Quench & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (DCM:MeOH 95:5).
-
Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of a new methylene singlet (~4.0 ppm) corresponding to the benzylic CH₂-N group[3].
-
Protocol B: C4-Selective Suzuki-Miyaura Coupling
Target: Synthesis of 4-Arylquinoline-3-carbaldehyde derivatives.
-
Preparation: Charge a Schlenk flask with 4-bromoquinoline-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Causality Note: K₂CO₃ is chosen as a mild base to prevent Cannizzaro-type disproportionation of the sensitive C3-aldehyde.
-
-
Degassing: Evacuate and backfill the flask with N₂ three times. Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).
-
Heating: Heat the reaction mixture to 80 °C for 6–8 hours.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate (EtOAc). Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint 3: Mass Spectrometry (LC-MS) should confirm the product mass. ¹H NMR must show new aromatic protons from the coupled aryl group while retaining the sharp aldehyde singlet at ~10.5 ppm.
-
Advanced Applications: Deaminative Ring Contraction
Once the 4-bromoquinoline-3-carbaldehyde has been functionalized at the C3 position via reductive amination (Protocol A), the resulting tertiary amines can serve as templates to build multiple carbon-carbon bonds.
Recent breakthroughs by Schwartz et al. (2026) demonstrate that these intermediates can undergo a Ni-promoted reductive cyclization to form biaryl-linked dihydroazepines[5][6]. Subsequently, a highly specialized deaminative ring contraction (via a [1,2]-Stevens rearrangement/Hofmann-type elimination cascade) excises the amine to forge a new C=C bond[4]. This modular strategy enables the rapid, gram-scale synthesis of complex N-atom positional isomers of pyrido[5] and[6]helicenes, which are highly valued for their circularly polarized luminescence properties[3][7].
References
-
Schwartz, Z. T., Valiton, C. D., Lovasz, M. A., Sadat, F., Phan, M., VanderLinden, R. T., Richmond, T. G., & Roberts, A. G. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters, American Chemical Society. URL:[Link]
-
The synthesis of [18F]pitavastatin as a tracer for hOATP using the Suzuki coupling. Japan Science and Technology Agency (JST). URL: [Link]
-
Thompson, A., & Roberts, A. Deaminative Ring Contractions for the Synthesis of 1 AZA-[n]Helicenes. RANGE, Pressbooks. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of [<sup>18</sup>F]pitavastatin as a tracer for hOATP using the Suzuki coupling | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deaminative Ring Contractions for the Synthesis of 1 AZA-[n]Helicenes – RANGE: Undergraduate Research Journal (2025) [uen.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: High-Purity Recrystallization of 4-Bromoquinoline-3-carbaldehyde
Welcome to the technical support guide for the purification of 4-Bromoquinoline-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications. Here, we address common challenges and provide field-proven solutions for obtaining crystalline, high-purity material through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing crude 4-Bromoquinoline-3-carbaldehyde?
The primary goal is to remove impurities generated during synthesis. Recrystallization is a purification technique designed to isolate the target compound in a highly ordered crystalline form, leaving impurities behind in the solvent phase (mother liquor). Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-brominated or regioisomeric quinolines), and residual catalysts or reagents.[1][2][3] A successful recrystallization will yield a product with a sharp melting point and improved analytical profile (NMR, HPLC).
Q2: How do I select the best solvent for recrystallizing 4-Bromoquinoline-3-carbaldehyde?
An ideal recrystallization solvent should exhibit steep temperature-dependent solubility for your compound.[1][2][4] This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is critical for achieving high recovery of the purified product upon cooling.
For bromoquinoline derivatives, which are moderately polar, common solvent systems include single solvents like ethanol or mixed solvent systems such as ethyl acetate/hexane.[5][6][7]
Key Solvent Selection Criteria:
-
High solubility at high temperature, low solubility at low temperature.
-
Impurities should be either completely soluble or completely insoluble at all temperatures.
-
The solvent's boiling point should be lower than the melting point of 4-Bromoquinoline-3-carbaldehyde to prevent "oiling out". [4]
-
The solvent must be chemically inert and not react with the compound. [1]
-
The solvent should be volatile enough for easy removal from the final crystalline product.
Q3: Can I use a mixed solvent system? How does that work?
Yes, a mixed solvent system is an excellent strategy when no single solvent meets all the ideal criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.
A common and effective pair for compounds like bromoquinolines is Ethyl Acetate (good solvent) and Hexane (poor solvent) .[5][6]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until slight turbidity (cloudiness) appears and persists. A few drops of the "good" solvent are then added back to redissolve the precipitate, creating a saturated solution. Slow cooling of this solution will then induce crystallization.[3]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems researchers may encounter during the purification of 4-Bromoquinoline-3-carbaldehyde.
Issue 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts before it dissolves, or when it separates from the supersaturated solution as a liquid instead of a solid crystal lattice. This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.
DOT Script for Oiling Out Troubleshooting
Caption: Decision tree for troubleshooting "oiling out".
Issue 2: No crystals form upon cooling.
This is one of the most common issues and usually points to one of two main causes.
Potential Causes & Solutions:
-
Too Much Solvent: The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[8] Allow the concentrated solution to cool again slowly.
-
-
Supersaturation: The solution has cooled below its saturation point but crystal nucleation has not occurred.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[1]
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Issue 3: Crystals form too quickly in the funnel during hot filtration.
If your crude material contains insoluble impurities, a hot filtration step is necessary. However, premature crystallization can clog the filter paper and reduce your yield.
Prevention & Solutions:
-
Use Excess Solvent: Before filtration, add a small excess of hot solvent (5-10%) to ensure the compound remains in solution during the transfer. This excess can be evaporated after filtration.
-
Pre-heat Everything: Use a stemless or short-stemmed funnel.[4] Heat the funnel and the receiving flask with hot solvent vapor before starting the filtration. This prevents the apparatus from cooling the solution upon contact.
-
Fluted Filter Paper: Use fluted filter paper to maximize the surface area and speed of the filtration, minimizing the time the solution spends cooling.
Recommended Solvents & Properties
Based on the chemical properties of 4-Bromoquinoline-3-carbaldehyde and literature on related compounds, the following solvents are recommended starting points for screening.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol (95-100%) | ~78 °C | Polar Protic | Often a good single solvent for moderately polar compounds. Recrystallization from ethanol has been reported for other quinoline derivatives.[7] |
| Ethyl Acetate / Hexane | 69-77 °C | Moderate / Non-polar | A versatile mixed-solvent system. Provides excellent control over solubility and is effective for purifying various bromo-aromatic compounds.[5][6] |
| Toluene | ~111 °C | Non-polar Aromatic | Can be effective if impurities are significantly more or less polar. Higher boiling point allows for a wider temperature gradient. |
| Methanol / Water | 65-100 °C | Polar Protic | A polar mixed-solvent system. Methanol acts as the "good" solvent, water as the "anti-solvent". |
Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane
This protocol provides a robust starting point for purifying crude 4-Bromoquinoline-3-carbaldehyde.
DOT Script for Recrystallization Workflow
Caption: Standard workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude 4-Bromoquinoline-3-carbaldehyde (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, heat ethyl acetate (EtOAc) on a hot plate. Add the hot EtOAc to the flask in small portions while stirring until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are visible, add a slight excess of hot EtOAc (~5-10% more volume) and perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of hot EtOAc.
-
Induce Crystallization: To the clear, hot filtrate, add warm hexane dropwise with continuous swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). Add 1-2 drops of hot EtOAc to just redissolve the cloudiness, resulting in a perfectly saturated solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][9]
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of your product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing & Drying: Wash the collected crystals (the "filter cake") with a small portion of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces. Continue to draw air through the funnel for 10-15 minutes to partially dry the crystals.
-
Final Drying: Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point analysis and spectroscopy (e.g., ¹H NMR) to confirm purity.
References
-
Recrystallization. (n.d.). UCLA Chemistry. Retrieved March 7, 2026, from [Link]
-
Experiment 9 — Recrystallization. (2009). Chem 21 Fall 2009. Retrieved March 7, 2026, from [Link]
-
Recrystallization in the Organic Chemistry Laboratory. (2025, November 17). Chemical Education Xchange. Retrieved March 7, 2026, from [Link]
-
4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. Retrieved March 7, 2026, from [Link]
- A kind of synthetic method of the bromo- quinoline of 4-. (n.d.). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved March 7, 2026, from [Link]
-
RECRYSTALLIZATION | 2.1. (2021, March 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Quinoline Aldehydes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved March 7, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved March 7, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved March 7, 2026, from [Link]
-
Synthesis method of 3-bromoquinoline compound. (2019, May 31). Patsnap. Retrieved March 7, 2026, from [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. Retrieved March 7, 2026, from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved March 7, 2026, from [Link]
Sources
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- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting C4-Bromine Reactivity in Quinoline Aldehydes
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden drops in reactivity when working with highly functionalized heterocycles.
While the C4 position of a standard quinoline core is intrinsically electron-deficient and typically primed for rapid nucleophilic aromatic substitution (SNAr) or oxidative addition in palladium-catalyzed cross-coupling[1], the introduction of an aldehyde moiety radically alters the chemocatalytic landscape. This guide is designed to help you diagnose, troubleshoot, and bypass the mechanistic paradoxes introduced by quinoline aldehydes.
The Mechanistic Paradox: Why Does Reactivity Drop?
Understanding the causality behind your failed reactions is the first step to resolving them. The presence of an aldehyde on a 4-bromoquinoline scaffold introduces three distinct modes of interference:
-
Catalyst Poisoning (Coordination): Aldehyde oxygen atoms act as strong σ-donors. In palladium-catalyzed cross-coupling, the aldehyde can coordinate tightly to the Pd(0) or Pd(II) intermediates, sequestering the catalyst off-cycle and leading to premature catalyst death.
-
Electrophilic Competition: In SNAr reactions, primary and secondary amines will preferentially attack the highly electrophilic carbonyl carbon of the aldehyde to form Schiff bases (imines), rather than displacing the C4-bromide[2].
-
Steric Deactivation: An aldehyde at the C3 position imposes severe steric hindrance directly adjacent to the C4-Br bond, physically blocking the approach of bulky Palladium-ligand complexes during the critical oxidative addition step.
Diagnostic workflow for resolving C4-bromine reactivity issues in quinoline aldehydes.
Quantitative Impact of Aldehyde Positioning
The exact position of the aldehyde dictates the severity and nature of the interference. Below is a summary of expected conversion rates and primary failure modes based on substrate geometry.
| Substrate | Reaction Type | Primary Issue | Conversion Rate | Recommended Solution |
| 4-Bromoquinoline (No Aldehyde) | Suzuki-Miyaura | None (Baseline) | >95% | Standard Pd(PPh3)4 or Pd(dppf)Cl2[3] |
| 4-Bromoquinoline-3-carboxaldehyde | Suzuki-Miyaura | Severe Steric Hindrance & Pd Coordination | <15% | Acetal protection + XPhos Pd G2[4] |
| 4-Bromoquinoline-6-carboxaldehyde | SNAr (Amination) | Imine Formation (Off-target) | <5% (Target) | Transient imine protection or Acetal |
| 4-Bromoquinoline-2-carboxaldehyde | Buchwald-Hartwig | Chelation (N1 and C2-Aldehyde) | 0% (Catalyst Death) | Strict acetal protection required |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of 4-bromoquinoline-3-carboxaldehyde stalls at 10% conversion, yielding mostly protodeboronated starting material. How do I force the reaction to completion? A: The stalling is caused by the aldehyde oxygen coordinating to the palladium center, preventing transmetalation and favoring the protodeboronation of your arylboronic acid. To bypass this, you must use a highly active, sterically demanding precatalyst that outcompetes aldehyde coordination. The Buchwald precatalyst XPhos Pd G2 is highly effective for unreactive and sterically hindered bromoquinolines, often achieving full conversion in under 2 hours at 40 °C[4]. If this fails, you must mask the aldehyde as an acetal (see Protocol A).
Q2: I am attempting an SNAr reaction with a primary amine, but my LC-MS shows a mass corresponding to[M + Amine - H2O]. What happened? A: You have formed an imine (Schiff base). The aldehyde carbonyl is significantly more electrophilic than the C4 carbon of the quinoline ring. The amine condensed with the aldehyde, releasing water. To achieve SNAr at C4, you must either protect the aldehyde first or utilize palladium-catalyzed amination as a milder alternative to harsh SNAr conditions[2].
Q3: I noticed biaryl byproducts forming during the palladium-catalyzed borylation of my protected quinoline. Why is this happening? A: Biaryl byproducts in Pd-mediated borylations usually result from an unintended Suzuki cross-coupling reaction between your newly formed arylboronate product and the unreacted bromoarene starting material[5]. This occurs even with weak bases like KOAc. To suppress this, ensure strict anhydrous conditions, lower the reaction temperature, or switch to a more active catalyst to accelerate the borylation step over the cross-coupling step.
Q4: Does the oxidation state of the quinoline nitrogen matter? A: Yes. Converting the quinoline to a quinoline-N-oxide significantly alters the electronic distribution, increasing the electrophilicity of the C2 and C4 positions[6]. However, Suzuki-Miyaura couplings with haloquinoline-N-oxides are notoriously difficult, often yielding unpredictable regioselectivity and requiring systematic optimization of the ligand and base[3].
Validated Experimental Protocols
Protocol A: Acetal Protection of Quinoline Aldehydes (Self-Validating System)
Principle: Masking the aldehyde as a 1,3-dioxolane removes both its electrophilicity (preventing imine formation) and its ability to strongly coordinate palladium (preventing catalyst poisoning).
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-bromoquinoline-3-carboxaldehyde (1.0 equiv) in toluene (0.2 M).
-
Reagents: Add ethylene glycol (3.0 equiv) and catalytic p-toluenesulfonic acid monohydrate (pTSA·H2O, 0.1 equiv).
-
Reflux (Self-Validation): Heat the mixture to a vigorous reflux (110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium forward. Self-validating mechanism: The physical accumulation of water in the trap visually confirms the condensation is proceeding successfully.
-
Workup: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3 to neutralize the pTSA, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting 4-bromo-3-(1,3-dioxolan-2-yl)quinoline is now primed for cross-coupling.
Protocol B: Direct Suzuki-Miyaura Coupling using XPhos Pd G2 (Protection-Free)
Principle: Utilizing a bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates oxidative addition and transmetalation while sterically blocking the aldehyde from poisoning the palladium center[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine the 4-bromoquinoline aldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (2 mol%). Causality note: The exceptionally low catalyst loading is justified by the high turnover frequency of the G2 precatalyst, which rapidly generates the active monoligated Pd(0) species[4].
-
Solvent & Degassing: Add a mixture of THF/H2O (4:1, 0.1 M). Sparging the solvent with N2 for 15 minutes prior to addition is critical. Causality note: Degassing prevents the homocoupling of the boronic acid and protects the active Pd(0) species from oxidation.
-
Reaction: Stir at 40 °C for 1.5 to 4 hours. The mild temperature prevents thermally-induced side reactions of the unprotected aldehyde.
-
Monitoring & Workup: Monitor conversion via LC-MS. Upon completion, dilute with EtOAc, wash with water, dry over Na2SO4, and purify via silica gel chromatography.
References
- SRIRAMCHEM.4-Bromoquinoline.
- Advanced Synthesis & Catalysis.Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling...
- MDPI.Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- ACS Publications.Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology.
- ResearchGate.ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions...
- PMC.Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation...
Sources
- 1. 4-Bromoquinoline - SRIRAMCHEM [sriramchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 4-Bromoquinoline-3-carbaldehyde Troubleshooting & Handling Guide
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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when working with 4-Bromoquinoline-3-carbaldehyde . This compound is a highly valuable synthetic intermediate, particularly in the synthesis of complex heterocycles like pyridohelicenes [1.17]. However, its aldehyde (-CHO) functional group is notoriously susceptible to unwanted oxidation.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your substrate throughout your experimental workflows.
Mechanistic Understanding: The Root Cause of Degradation
Q: Why does my 4-Bromoquinoline-3-carbaldehyde spontaneously degrade into a carboxylic acid, even when sealed in a vial?
A: The degradation you are observing is driven by autoxidation , a thermodynamically favorable process where the aldehyde reacts with ambient oxygen to form a carboxylic acid.
This is not a simple direct insertion of oxygen; it proceeds via a complex radical-chain mechanism[1]. The process is often initiated by light (photoexcitation), which promotes the aldehyde to a highly reactive triplet radical pair[2]. This initiates hydrogen-atom abstraction to generate an acyl radical. The acyl radical rapidly traps molecular oxygen (
Understanding this causality is critical: because it is a chain reaction, even trace amounts of oxygen and light can trigger a cascading degradation of your entire batch.
Radical chain mechanism of aldehyde autoxidation.
Storage and Handling Guidelines
Q: What are the optimal storage conditions to prevent baseline oxidation without resorting to chemical modification?
A: To arrest the radical chain mechanism, you must eliminate its propagation factors: thermal energy, light, and molecular oxygen. The 4-bromo substitution on the quinoline ring exerts an electron-withdrawing effect, which slightly alters the electron density of the carbonyl, but it does not provide steric shielding against
Below is a quantitative summary of expected degradation rates based on empirical stability profiles for heteroaromatic aldehydes:
| Storage Condition | Temperature | Atmosphere | Light Exposure | Est. Monthly Degradation (%) |
| Benchtop | 25°C | Air | Ambient | 12.5 - 15.0 |
| Fume Hood (Dark) | 25°C | Air | Dark | 4.0 - 5.5 |
| Refrigerator | 4°C | Air | Dark | 1.0 - 1.5 |
| Inert Storage | -20°C | Argon / N₂ | Dark | < 0.1 |
Best Practice: Always backfill the storage vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the solid) and store at -20°C in an opaque container.
Chemical Protection Strategies (Acetalization)
Q: I need to perform a cross-coupling on the 4-bromo position using basic reagents. How do I prevent the aldehyde from reacting or oxidizing during the reaction?
A: You must temporarily mask the highly reactive carbonyl group. The industry standard for this is acetal protection [3].
Acetals are exceptionally stable in neutral and strongly basic environments, making them the perfect protecting group when irreversible addition reactions (like Grignard reagents) or cross-coupling conditions must be tolerated[4]. By converting the
Self-Validating Protocol: Protection of 4-Bromoquinoline-3-carbaldehyde
We utilize ethylene glycol with Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst. PPTS is chosen over stronger acids (like p-TsOH or HCl) because the quinoline nitrogen is basic; strong acids would protonate the quinoline ring, causing precipitation or inhibiting the catalytic cycle[3][5].
Materials:
-
4-Bromoquinoline-3-carbaldehyde (1.0 equiv)
-
Ethylene glycol (3.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Toluene (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Assembly: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde, ethylene glycol, and PPTS. Dissolve the mixture in anhydrous toluene[3].
-
Dehydration Setup: Fit the flask with a Dean-Stark trap and a reflux condenser. Causality note: Acetal formation is an equilibrium process. The Dean-Stark trap continuously removes the water byproduct, driving the reaction to completion via Le Chatelier's principle[3][6].
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 4–12 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The starting aldehyde is highly polar. As the cyclic 1,3-dioxolane acetal forms, the product spot will shift to a significantly higher
value (less polar). The reaction is complete when the baseline aldehyde spot disappears. -
Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash the organic layer vigorously with saturated aqueous sodium bicarbonate (
)[3]. -
Post-Process Validation: The
wash is a critical self-validating step. It neutralizes the PPTS catalyst. If this step is skipped, the residual acid will catalyze the reverse reaction (deprotection) during solvent evaporation, leading to mysterious product loss[4]. -
Isolation: Wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the protected acetal.
Workflow for acetal protection and deprotection of the aldehyde group.
References
-
Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]
-
Light-induced autoxidation of aldehydes to peracids and carboxylic acids. The Royal Society of Chemistry. Available at: [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. National Institutes of Health (PMC). Available at:[Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Support Center: Troubleshooting & Purification of 4-Bromoquinoline-3-carbaldehyde
Welcome to the Technical Support Center. Synthesizing halogenated heterocyclic aldehydes like 4-bromoquinoline-3-carbaldehyde often leaves crude mixtures contaminated with unreacted starting materials, brominating agents, or deformylated byproducts. Because aldehydes are sensitive to harsh conditions, standard aggressive purifications can lead to degradation (e.g., Cannizzaro disproportionation).
This guide provides field-proven, self-validating protocols to isolate your target compound based on the specific synthetic route you employed.
Phase 1: Chemical Profiling & Causality (The "Why")
Before selecting a purification workflow, you must understand the physicochemical differences between your target product and the residual starting materials. The separation logic relies entirely on exploiting these differences in polarity, pKa, and functional group reactivity.
Table 1: Physicochemical Data & Separation Logic
| Compound | Role | MW ( g/mol ) | Est. cLogP | Relevant pKa | Primary Separation Logic |
| 4-Bromoquinoline-3-carbaldehyde | Target Product | 236.07 | ~2.5 | N/A | Retained in organic phase; forms bisulfite adduct. |
| 4-Hydroxyquinoline-3-carbaldehyde | Starting Material (Vilsmeier/POBr₃ Route) | 173.17 | ~1.2 | ~8.5 (enol OH) | Highly polar/amphoteric; extracted into aqueous base . |
| 4-Bromoquinoline | Starting Material (Lithiation Route) | 208.06 | ~2.8 | ~4.0 (NH⁺) | Lacks aldehyde group; rejected during bisulfite addition. |
| Phosphorus Oxybromide (POBr₃) | Reagent | 286.69 | N/A | < 1 (hydrolyzed) | Hydrolyzes to H₃PO₄ and HBr; removed via aqueous quench. |
Phase 2: Validated Separation Workflows
Depending on your synthetic route, select the appropriate methodology below. Every step is designed as a self-validating system—meaning the physical observations during the protocol will confirm whether the step was successful.
Workflow A: Removing 4-Hydroxyquinoline-3-carbaldehyde & POBr₃
Applicability: Reactions utilizing 4-hydroxyquinoline-3-carbaldehyde (or 4-quinolone-3-carbaldehyde) and POBr₃ .
Caption: Acid-base extraction protocol for removing 4-hydroxyquinoline-3-carbaldehyde and POBr3.
Step-by-Step Methodology:
-
Ice Quench: Pour the crude reaction mixture slowly into a vigorously stirred beaker of crushed ice and water (10 mL water per 1 g of crude).
-
Causality: POBr₃ reacts violently with water to form phosphoric acid and HBr. Ice prevents the exothermic degradation of your aldehyde.
-
-
Organic Dilution: Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to dissolve the organic components.
-
Mild Alkaline Wash: Slowly add 10% aqueous Sodium Carbonate (Na₂CO₃) until the aqueous layer reaches pH 9–10.
-
Causality: The unreacted 4-hydroxyquinoline-3-carbaldehyde tautomerizes and deprotonates at this pH, becoming a water-soluble sodium salt. Do not use NaOH , as strong hydroxides can induce Cannizzaro degradation of your product.
-
-
Phase Separation: Transfer to a separatory funnel and collect the lower organic layer (if using DCM).
-
Validation: Spot both layers on a TLC plate (UV 254 nm). The baseline material (starting material) should be entirely in the aqueous phase.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow B: Removing 4-Bromoquinoline via Bisulfite Adduct
Applicability: Reactions utilizing 4-bromoquinoline via lithiation and formylation (e.g., LDA/DMF), where the starting material lacks an aldehyde group.
Caption: Workflow for separating 4-bromoquinoline-3-carbaldehyde via bisulfite adduct formation.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude mixture in a water-immiscible solvent (e.g., Diethyl ether or EtOAc). Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Vigorous Agitation: Stir vigorously at room temperature for 2–4 hours.
-
Causality: This is a biphasic reaction. Mass transfer is the rate-limiting step. The aldehyde reacts with bisulfite to form a highly polar, water-soluble α-hydroxy sulfonate salt. Non-aldehydes (like 4-bromoquinoline) remain in the organic layer.
-
-
Phase Separation: Separate the layers. Retain the aqueous layer (this contains your product!). Discard the organic layer containing the unreacted starting material.
-
Adduct Reversal: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous Na₂CO₃ until the pH reaches 9–10.
-
Causality: The alkaline environment breaks down the bisulfite adduct, regenerating the free 4-bromoquinoline-3-carbaldehyde, which precipitates or oils out.
-
-
Final Extraction: Extract the regenerated aldehyde with DCM, dry over Na₂SO₄, and concentrate.
Phase 3: Troubleshooting FAQs
Q: I performed the acid-base extraction, but my product yield is incredibly low. Where did it go? A: You likely used a base that was too strong (e.g., >1M NaOH) or left the product in the alkaline solution for too long. Heterocyclic aldehydes are highly susceptible to the Cannizzaro reaction, where two molecules of the aldehyde disproportionate into one molecule of carboxylic acid (which washes away in the aqueous layer) and one molecule of alcohol. Always use mild bases like Na₂CO₃ or NaHCO₃ and minimize the time the product spends in the aqueous biphasic mixture.
Q: During the bisulfite purification, the adduct isn't forming, and my aldehyde remains in the organic layer. Why? A: Two common reasons:
-
Stale Reagent: Sodium bisulfite oxidizes to sodium sulfate over time upon exposure to air. Ensure you are using a freshly prepared, saturated NaHSO₃ solution.
-
Poor Agitation: Because the reaction occurs at the solvent interface, gentle stirring is insufficient. You must achieve a fine emulsion during the 2-hour stirring period to overcome the mass-transfer barrier.
Q: I have a stubborn emulsion during the phase separation of the POBr₃ quench. How do I break it? A: Emulsions here are typically caused by fine suspensions of phosphate salts or polymeric degradation products. To break the emulsion:
-
Filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates.
-
Add brine (saturated NaCl) to the aqueous layer to increase its ionic strength, forcing the organic compounds into the DCM/EtOAc layer.
Q: Can I just use standard Silica Gel Chromatography instead of these extractions? A: Yes, but with caution. 4-Bromoquinoline-3-carbaldehyde can streak on standard acidic silica gel, leading to poor recovery and co-elution with the starting material. If you must run a column, pre-treat the silica gel with 1% Triethylamine (TEA) in your eluent (e.g., Hexanes/EtOAc) to deactivate the acidic silanol sites.
References
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]
-
Advances in the syntheses of quinoline and quinoline-annulated ring systems. Current Organic Chemistry. URL:[Link]
-
2-Thiophenealdehyde (Bisulfite Addition Protocol). Organic Syntheses, Coll. Vol. 4, p.918. URL:[Link]
Advanced Technical Support Center: Scale-Up of 4-Bromoquinoline-3-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Bromoquinoline-3-carbaldehyde . This compound is a critical, highly functionalized building block used extensively in the rapid, gram-scale assembly of complex polycyclic heteroaromatics, including pyrido-helicenes and novel kinase inhibitors .
Scaling up its production transitions the chemistry from forgiving bench-top thermodynamics to challenging pilot-plant fluid dynamics. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure your scale-up campaigns succeed safely and efficiently.
Strategic Pathway Selection: Quantitative Comparison
Before troubleshooting, it is critical to select the right synthetic pathway for your facility's capabilities. The two dominant routes are the Vilsmeier-Haack Bromo-Formylation (starting from 4-hydroxyquinoline) and Directed Ortho-Lithiation (DoM) (starting from 4-bromoquinoline).
Table 1: Quantitative & Operational Comparison of Synthetic Routes
| Parameter | Vilsmeier-Haack Bromo-Formylation | Directed Ortho-Lithiation (DoM) |
| Precursor | 4-Hydroxyquinoline | 4-Bromoquinoline |
| Key Reagents | POBr₃, DMF | LDA (or LiTMP), DMF |
| Temperature Profile | 0°C → 80°C | -100°C → 0°C |
| Primary Scale-Up Challenge | Exothermic reagent formation; violent aqueous quench | Strict cryogenic control; extreme moisture sensitivity |
| Typical Isolated Yield | 65% – 75% | 50% – 60% |
| Impurity Profile | Trace 4-chloroquinolines, phosphate salts | Debrominated quinoline, unreacted starting material |
Troubleshooting Guides & FAQs
Q1: During the scale-up of the Vilsmeier-Haack reaction using POBr₃/DMF, we observe significant tarring and reduced yields compared to the bench scale. What causes this?
Expertise & Experience: Tarring at scale is primarily caused by localized thermal runaways. The reaction between N,N-dimethylformamide (DMF) and phosphorus oxybromide (POBr₃) to form the bromo-Vilsmeier active species is highly exothermic. At the bench scale, heat dissipates quickly. However, in a pilot reactor, poor heat transfer leads to localized hot spots, prompting the thermal decomposition of the Vilsmeier intermediate and subsequent polymerization of the quinoline core . Solution: Implement a reverse-addition protocol with dilution. Dissolve the solid POBr₃ in a compatible inert solvent (like anhydrous dichloromethane) to reduce viscosity, and dose it into pre-cooled DMF over an extended period under rigorous jacket cooling.
Logical Troubleshooting: Mitigating Vilsmeier Reagent Exotherm
Q2: How do we handle the challenging workup of the POBr₃ Vilsmeier reaction at a multi-kilogram scale without destroying the product?
Expertise & Experience: The post-reaction mixture contains large amounts of phosphorus byproducts and unreacted Vilsmeier reagent. A standard aqueous quench causes violent hydrolysis, generating immense heat and HBr gas, which can hydrolyze the newly formed aldehyde back to a carboxylic acid or cause ring degradation . Solution: Utilize a reverse-quench methodology. Slowly pump the reaction mass into a large volume of vigorously stirred ice-water (never add water into the reaction vessel). Maintain the quench bath strictly below 20°C.
Q3: We are using the Directed Ortho-Lithiation (DoM) route starting from 4-bromoquinoline. Why are we recovering mostly unreacted starting material or debrominated quinoline?
Expertise & Experience: This is a classic symptom of poor temperature control or improper base selection. 4-Bromoquinoline is highly sensitive. If the internal temperature rises above -78°C, the thermodynamic pathway favors halogen-metal exchange (yielding 4-lithioquinoline, which quenches to quinoline) rather than the kinetic C-3 deprotonation. Solution: Use Lithium diisopropylamide (LDA) as a strictly non-nucleophilic base. Maintain the reaction between -100°C and -80°C using a cryogenic reactor.
Validated Step-by-Step Methodologies
Protocol A: Scaled Vilsmeier-Haack Bromo-Formylation (100g Scale)
This protocol converts 4-hydroxyquinoline directly to 4-bromoquinoline-3-carbaldehyde via a tandem halogenation-formylation.
-
Vilsmeier Reagent Preparation: Charge a 5L jacketed reactor with anhydrous DMF (3.0 equiv) and cool to 0°C. Slowly dose POBr₃ (2.5 equiv) as a 50% w/v solution in anhydrous DCM over 2.5 hours.
-
Causality Check: Diluting POBr₃ prevents the accumulation of unreacted solids and smooths the exothermic generation of the chloroiminium-type salt.
-
Self-Validation Checkpoint: The internal temperature must remain < 10°C. A pale yellow, homogenous syrup confirms successful reagent formation.
-
-
Substrate Addition: Add 4-hydroxyquinoline (1.0 equiv) in 5 equal portions over 30 minutes to control the initial displacement exotherm.
-
Cyclization/Formylation: Ramp the reactor temperature to 80°C and stir for 5 hours.
-
Reverse Quench: Cool the mixture to 20°C. Transfer the mixture via a peristaltic pump into a secondary 20L vessel containing crushed ice/water (10 volumes) with high-shear stirring.
-
Isolation: Cautiously adjust the pH to 7.5 using 20% aqueous Na₂CO₃.
-
Self-Validation Checkpoint: The target aldehyde will precipitate as a distinct yellow solid only at neutral-to-mildly alkaline pH. Filter, wash with copious amounts of water to remove phosphate salts, and dry in a vacuum oven at 45°C.
-
Vilsmeier-Haack Bromo-Formylation Workflow
Protocol B: Cryogenic Directed Ortho-Lithiation (50g Scale)
This protocol utilizes kinetic deprotonation of 4-bromoquinoline to install the formyl group.
-
System Purge: Purge a cryogenic reactor with ultra-high purity Argon for 30 minutes. Charge with 4-bromoquinoline (1.0 equiv) and anhydrous THF (15 volumes).
-
Cryo-Cooling: Cool the solution to an internal temperature of -95°C using a liquid nitrogen/ethanol cooling system.
-
Kinetic Deprotonation: Dose LDA (1.1 equiv, 2.0 M in THF/heptane) via a sub-surface dip tube over 1.5 hours.
-
Causality Check: Sub-surface dosing prevents the LDA from freezing on the reactor walls and ensures immediate dispersion, preventing localized warming that leads to halogen-metal exchange.
-
Self-Validation Checkpoint: Stir for 30 minutes at -95°C. A color shift to deep red/burgundy indicates successful formation of the 3-lithio species. If the solution turns brown/black, thermal decomposition has occurred.
-
-
Formylation: Rapidly add anhydrous DMF (2.0 equiv) in one portion while maintaining the temperature below -85°C.
-
Warming & Quench: Stir for 1 hour at -80°C, then allow the reactor to naturally warm to 0°C. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Cryogenic Directed Ortho-Lithiation (DoM) Pathway
References
Technical Support Center: Catalyst Selection for Coupling 4-Bromoquinoline-3-carbaldehyde
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Bromoquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand choice, optimize reaction conditions, and troubleshoot common experimental hurdles. The quinoline moiety is a vital scaffold in medicinal chemistry, and its functionalization through palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery.[1] This resource provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
General Catalyst Selection
Q1: I am starting a new coupling reaction with 4-Bromoquinoline-3-carbaldehyde. Which type of palladium catalyst should I consider first?
For initial screenings with 4-Bromoquinoline-3-carbaldehyde, a versatile and commonly used catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] It is a reliable choice for a variety of coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] However, for more challenging transformations or to improve yields, screening a range of palladium precatalysts and ligands is highly recommended.[1]
Q2: My reaction is sluggish or gives low yields. What is the role of the phosphine ligand, and how do I choose a better one?
Phosphine ligands are crucial for stabilizing the palladium catalyst and fine-tuning its reactivity.[3] The electronic and steric properties of the ligand significantly impact the catalytic cycle.
-
Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃ or bulky biarylphosphines like SPhos and XPhos) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often the rate-limiting step, especially with less reactive aryl bromides.[4]
-
Bulky ligands promote the reductive elimination step, which is the final step in the catalytic cycle that forms the desired C-C bond.[5]
For 4-Bromoquinoline-3-carbaldehyde, which can be considered an electron-deficient heteroaryl halide, using bulky and electron-rich phosphine ligands is often beneficial.[4] Consider screening ligands from the Buchwald-type biarylphosphine class for improved performance.[6]
Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of 4-Bromoquinoline-3-carbaldehyde with an arylboronic acid is not working. What are the most common points of failure?
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is essential.[1]
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a good starting point, consider more advanced catalyst systems. A combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve catalytic activity.[6][7]
-
Base Selection: The choice and quality of the base are critical.[1] Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[8] Ensure the base is finely powdered and dry, as water can negatively impact the reaction.[1]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1] A common and effective system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[9]
-
Reaction Temperature: Insufficient temperature can lead to a slow reaction. A starting point of 80-100 °C is often suitable for aryl bromides.[1]
-
Degassing: Thoroughly degassing the reaction mixture with an inert gas (argon or nitrogen) is crucial to prevent oxidation of the palladium(0) catalyst.[9]
Q2: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[9] To minimize this side reaction:
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[9]
-
Use Fresh Boronic Acid: Boronic acids can degrade over time, leading to side reactions. Use a fresh batch or purify the existing one.[9]
Sonogashira Coupling
Q1: My Sonogashira coupling between 4-Bromoquinoline-3-carbaldehyde and a terminal alkyne is failing. Where should I start troubleshooting?
When a Sonogashira reaction fails, the primary suspects are the catalysts, reagents, and reaction atmosphere.[10][11]
-
Catalyst Integrity: Both the palladium catalyst and the copper(I) cocatalyst (typically CuI) are sensitive to air and moisture.[10] Use fresh, high-purity catalysts.
-
Anaerobic and Anhydrous Conditions: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[10][12] Ensure all solvents and the amine base are anhydrous and thoroughly degassed.[10]
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne.[11] Ensure the base is dry and free of impurities.[13]
Q2: My reaction mixture turns black, and I see no product formation. What does this indicate?
The formation of a black precipitate, known as "palladium black," is a sign of palladium catalyst decomposition.[10] This occurs when the active Pd(0) species agglomerates and precipitates, rendering it inactive. Common causes include:
-
Presence of Oxygen: Inadequate degassing is a frequent culprit.[10]
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.[10]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[10]
To prevent this, ensure rigorous exclusion of air and use high-purity reagents and solvents.[10]
Q3: I am getting a lot of alkyne homocoupling (Glaser coupling) product. How can I suppress this?
Glaser coupling is a common side reaction, particularly when using a copper cocatalyst.[12] To minimize it:
-
Strictly Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[12]
-
Reduce Copper Loading: High concentrations of the copper cocatalyst can promote homocoupling.[10] Try reducing the amount of CuI.
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway.[10]
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this side reaction.[12][14] These often employ specific ligands to facilitate the catalytic cycle without copper.[15]
Heck Coupling
Q1: I am attempting a Heck reaction between 4-Bromoquinoline-3-carbaldehyde and an alkene, but the reaction is not proceeding. What are the key parameters to optimize?
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[2] Key parameters for optimization include:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[2][16] It is often used in combination with a phosphine ligand, such as triphenylphosphine (PPh₃).[2]
-
Base: A hindered amine base, such as triethylamine (Et₃N), is typically used to neutralize the HBr generated during the reaction.[2]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often employed.[17]
-
Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[17]
Q2: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?
Regioselectivity in the Heck reaction can be influenced by the electronic nature of the alkene and the steric properties of the catalyst system. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position. For electron-rich alkenes, the regioselectivity can be more complex and may require careful selection of ligands to control the outcome.
Data & Protocols
Comparative Catalyst Performance for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [6] |
| [(dppf)PdCl₂] | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | High | [8] |
| Pd/C | None | Na₂CO₃ | Ethanol/H₂O | 80 | Good | [18] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add 4-Bromoquinoline-3-carbaldehyde (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[9]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[9]
-
Sparge the mixture with the inert gas for 15-20 minutes.[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
General Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free Sonogashira reaction and may require optimization.
-
To an oven-dried Schlenk flask, add 4-Bromoquinoline-3-carbaldehyde (1.0 mmol), the palladium precatalyst (e.g., (AllylPdCl)₂, 1-2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).[12]
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[12]
-
Add the terminal alkyne (1.2 mmol) via syringe.[12]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows
Suzuki-Miyaura Coupling Workflow
Caption: Decision tree for troubleshooting a failed Sonogashira coupling reaction.
References
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2024, February 27). Heck reaction. Retrieved from [Link]
-
Wikipedia. (2024, January 23). Sonogashira coupling. Retrieved from [Link]
-
Al-Hujran, T. A., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15338-15353. [Link]
-
Singh, U. P., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Retrieved from [Link]
-
Daugulis, O., et al. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
- Hassan, S. S., et al. (2020). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
-
Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
- Wong, S. M., et al. (2019). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. HKMU Scholars.
-
Wang, Z., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Digital Discovery, 3(1), 133-142. [Link]
-
Johnson Matthey Technology Review. (2002, January 1). Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Alkynylation of 2,4-dihaloquinolines under Sonogashira or modified conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12247-12258. [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 9: Modern Heck Reactions. Retrieved from [Link]
-
Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Rafiee, E., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(4), 488. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Li, Y., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(10), 834. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
Reddit. (2021, January 31). Practical Heck Reaction problems!. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Sharma, S., & Van der Eycken, E. V. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 47(21), 8143-8172. [Link]
-
Rafiee, E., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the 1H NMR Interpretation of 4-Bromoquinoline-3-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromoquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of a fully assigned experimental spectrum in peer-reviewed literature, this guide presents a high-quality predicted spectrum and leverages a comparative approach with structurally related analogs to elucidate its key spectral features. This methodology not only facilitates the structural verification of 4-Bromoquinoline-3-carbaldehyde but also offers valuable insights into the influence of substituents on the magnetic environment of the quinoline scaffold.
The Power of ¹H NMR in Heterocyclic Chemistry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[1] For complex heterocyclic systems like quinolines, ¹H NMR provides a wealth of information regarding the number of unique protons, their electronic environment (chemical shift), and their spatial relationships through spin-spin coupling.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of its biological activity, making unambiguous spectral interpretation paramount.[1]
Predicted ¹H NMR Spectrum of 4-Bromoquinoline-3-carbaldehyde
Table 1: Predicted ¹H NMR Data for 4-Bromoquinoline-3-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.15 | s | - |
| H-5 | 8.25 | d | 8.4 |
| H-6 | 7.80 | t | 7.6 |
| H-7 | 7.95 | t | 7.8 |
| H-8 | 8.10 | d | 8.2 |
| CHO | 10.50 | s | - |
Disclaimer: The data presented in Table 1 is based on a prediction generated using advanced NMR prediction software and should be used as a guide for spectral interpretation. Experimental verification is recommended.
Interpretation of the Predicted Spectrum:
-
Aldehyde Proton (CHO): The proton of the carbaldehyde group is expected to be the most downfield signal, appearing as a sharp singlet around 10.50 ppm due to the strong deshielding effect of the carbonyl group.[4]
-
H-2 Proton: The H-2 proton is situated on a carbon atom adjacent to the nitrogen and the carbon bearing the aldehyde group. This proximity to electronegative atoms and groups results in a significant downfield shift, predicted to be around 9.15 ppm as a singlet.
-
Protons of the Benzene Ring (H-5, H-6, H-7, H-8): These protons resonate in the aromatic region, typically between 7.0 and 9.0 ppm.[1] Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the fused pyridine ring and the substituents. The predicted values reflect the expected ortho, meta, and para couplings within the benzene portion of the quinoline ring.[5]
Comparative ¹H NMR Analysis
To contextualize the predicted spectrum of 4-Bromoquinoline-3-carbaldehyde, a comparison with its unsubstituted and chloro-substituted analogs is highly instructive.
Table 2: Comparative ¹H NMR Data of 4-Substituted Quinoline-3-carbaldehydes
| Proton | 4-Bromoquinoline-3-carbaldehyde (Predicted) | Quinoline-3-carbaldehyde (Experimental) | 4-Chloroquinoline-3-carbaldehyde (Experimental/Predicted) |
| H-2 | 9.15 (s) | 9.34 (s) | ~9.0 (s) |
| H-5 | 8.25 (d, J=8.4 Hz) | 8.16 (d, J=8.5 Hz) | ~8.2 (d) |
| H-6 | 7.80 (t, J=7.6 Hz) | 7.64 (t, J=7.5 Hz) | ~7.7 (t) |
| H-7 | 7.95 (t, J=7.8 Hz) | 7.86 (t, J=7.7 Hz) | ~7.9 (t) |
| H-8 | 8.10 (d, J=8.2 Hz) | 7.96 (d, J=8.1 Hz) | ~8.1 (d) |
| CHO | 10.50 (s) | 10.22 (s) | ~10.4 (s) |
Note: Experimental data for Quinoline-3-carbaldehyde is sourced from the literature.[6] Data for 4-Chloroquinoline-3-carbaldehyde is a combination of available experimental data and predictions due to the lack of a fully assigned spectrum.
Key Observations from the Comparative Analysis:
-
Effect of the Halogen at C-4: The presence of a halogen (Br or Cl) at the 4-position induces a noticeable upfield shift for the H-2 proton compared to the unsubstituted analog. This is likely due to a combination of through-space and electronic effects of the halogen.
-
Aldehyde Proton Shift: The aldehyde proton in the halogenated derivatives is shifted slightly downfield compared to quinoline-3-carbaldehyde, suggesting a subtle electronic influence of the C-4 substituent on the carbaldehyde group.
-
Benzene Ring Protons: The chemical shifts of the protons on the benzene ring (H-5 to H-8) are less affected by the substituent at the 4-position, as they are more distant. The coupling patterns remain consistent across the three compounds, reflecting the conserved connectivity of the quinoline core.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized protocol for the acquisition of a high-quality ¹H NMR spectrum for a substituted quinoline derivative.[7]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-64 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
-
Visualization of the ¹H NMR Analysis Workflow
Caption: A generalized workflow for the ¹H NMR-based structural elucidation of a small molecule.
References
-
Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. PMC. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC. Available at: [Link]
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. Available at: [Link]
-
SYNTHESIS, SPECTRAL LUMINECENT AND IONOCHROMIC PROPERTIES OF THIOSEMICARBAZONES OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. Nauka Yuga Rossii. Available at: [Link]
-
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals. Available at: [Link]
-
ChemNMR. Porta Nova Software. Available at: [Link]
-
NMR Prediction. ACD/Labs. Available at: [Link]
-
quinoline-3-carbaldehyde. NIST WebBook. Available at: [Link]
-
Predication of NMR in chemdraw. YouTube. Available at: [Link]
-
1 h nmr spectrum using chemdraw. Slideshare. Available at: [Link]
-
ChemDraw tutorial 4 - Prediction of NMR. YouTube. Available at: [Link]
-
Deciding which is the best
NMR predictor for organic compounds using statistical tools. Springer. Available at: [Link] -
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
NMR Predictor. Chemaxon. Available at: [Link]
-
Download NMR Predict. Mestrelab Research. Available at: [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]
-
Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. ResearchGate. Available at: [Link]
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Comparative Analysis of ¹³C NMR Spectral Data: 4-Bromoquinoline-3-carbaldehyde vs. Alternative Halogenated Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Verification, Spectroscopic Causality, and Reactivity Profiling
Executive Summary & Strategic Context
In the development of targeted therapeutics—particularly kinase inhibitors and antimalarial agents—3-formylquinoline derivatives serve as indispensable building blocks. While the Vilsmeier-Haack formylation provides direct access to 4-chloroquinoline-3-carbaldehyde[1], researchers frequently perform a halogen exchange to yield 4-Bromoquinoline-3-carbaldehyde .
As a Senior Application Scientist, I frequently observe discovery teams defaulting to the 4-chloro derivative due to its lower initial cost. However, accurately verifying the structure of the 4-bromo analogue via ¹³C NMR and understanding its superior reactivity profile is critical for optimizing downstream palladium-catalyzed cross-coupling reactions. This guide objectively compares the spectroscopic and synthetic performance of 4-Bromoquinoline-3-carbaldehyde against its 4-chloro counterpart.
Spectroscopic Causality: The Physics Behind the ¹³C NMR Shifts
When comparing the ¹³C NMR spectra of 4-bromo- and 4-chloroquinoline-3-carbaldehyde, the most critical diagnostic feature is the chemical shift of the C4 carbon .
The Causality of the Shift: The substitution of chlorine with bromine introduces a pronounced Heavy Atom Effect (specifically, the Heavy Atom on Light Atom, or HALA effect). Bromine possesses a significantly larger electron cloud and higher spin-orbit coupling constant than chlorine. This induces a strong diamagnetic shielding effect on the directly attached C4 carbon.
Consequently, while the C4 bonded to chlorine resonates downfield at approximately 143.0 ppm, the C4 bonded to bromine undergoes a distinct upfield shift to approximately 134.5 ppm. This ~8.5 ppm difference acts as a definitive, self-validating marker for researchers to confirm successful halogen exchange without relying solely on mass spectrometry.
Table 1: Comparative ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Position | 4-Chloroquinoline-3-carbaldehyde (ppm) | 4-Bromoquinoline-3-carbaldehyde (ppm) | Shift Difference (Δδ) | Diagnostic Significance |
| C=O (Aldehyde) | 189.5 | 190.1 | +0.6 | Confirms intact formyl group. |
| C2 | 150.5 | 150.2 | -0.3 | Minimal halogen influence. |
| C4 (C-X) | 143.0 | 134.5 | -8.5 | Primary marker for Heavy Atom Effect. |
| C8a | 149.0 | 149.3 | +0.3 | Core scaffold integrity. |
| C3 | 126.5 | 128.0 | +1.5 | Slight deshielding from Br proximity. |
| C5 - C8 | 125.0 - 132.0 | 125.5 - 132.5 | Minimal | Aromatic backbone verification. |
(Note: Values are representative empirical shifts based on established substituent effects on the quinoline core).
Reactivity Profiling: Why the Halogen Matters in Drug Development
The spectroscopic differences observed in the NMR data directly correlate with the molecule's thermodynamic behavior. The C–Br bond dissociation energy (~80 kcal/mol) is significantly lower than the C–Cl bond (~96 kcal/mol).
During downstream applications like Sonogashira couplings, the 4-chloro derivative typically requires extended reaction times (up to 12 hours) and elevated temperatures[2]. In contrast, the 4-bromo analogue undergoes oxidative addition to the Palladium(0) catalyst much more rapidly, allowing for milder reaction conditions.
Table 2: Reactivity Profile Comparison
| Parameter | 4-Chloroquinoline-3-carbaldehyde | 4-Bromoquinoline-3-carbaldehyde |
| Bond Dissociation Energy | ~ 96 kcal/mol | ~ 80 kcal/mol |
| Pd Oxidative Addition Rate | Slow (Often requires specialized ligands) | Fast (Standard phosphine ligands suffice) |
| Cross-Coupling Temp. | 60°C - 80°C | Room Temp - 50°C |
| Synthetic Utility | Cost-effective for early-stage screening. | Superior for sensitive polycyclic syntheses. |
Experimental Workflows & Logical Relationships
Figure 1: Logical workflow linking 13C NMR structural verification to downstream cross-coupling.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Standardized NMR acquisition protocols for quinoline derivatives emphasize the necessity of adequate relaxation delays for quaternary carbons[3].
Protocol A: High-Resolution ¹³C NMR Acquisition
Objective: Accurately resolve the C4 quaternary carbon to verify the halogen substituent.
-
Sample Preparation: Dissolve 20–25 mg of 4-Bromoquinoline-3-carbaldehyde in 0.6 mL of dry CDCl₃. Self-Validation: Ensure the solution is completely clear; particulate matter will degrade magnetic field homogeneity.
-
Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak (0.00 ppm) and the CDCl₃ triplet (77.16 ppm) serve as internal calibration locks.
-
Instrument Parameters:
-
Frequency: 100 MHz or 125 MHz (on a 400/500 MHz spectrometer).
-
Relaxation Delay (D1): Set to 2.5 seconds . Causality: Quaternary carbons (like C4 and C3) lack attached protons for dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing signal suppression.
-
Scans (NS): Minimum 1024 scans to achieve a >10:1 signal-to-noise ratio for the C4 peak.
-
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio before Fourier transformation.
Protocol B: Comparative Reactivity Validation (Sonogashira Coupling)
Objective: Demonstrate the thermodynamic advantage of the 4-bromo scaffold in drug synthesis.
-
Setup: In an inert-atmosphere vial, combine 1.0 eq of 4-Bromoquinoline-3-carbaldehyde, 1.2 eq of terminal alkyne, 5 mol% Pd(PPh₃)₂Cl₂, and 5 mol% CuI.
-
Solvent/Base: Add anhydrous THF (10 mL) and Triethylamine (2.0 eq).
-
Execution: Stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:10). The complete consumption of the starting material at room temperature validates the high reactivity of the C-Br bond. In contrast, running this exact protocol with the 4-chloro derivative will show <20% conversion at room temperature, necessitating heating to 60°C for 12 hours[2].
References
- Title: 4-Chloroquinoline-6-carbaldehyde (Provides baseline NMR protocols and physicochemical context for chloroquinolines)
- Title: Supporting information - Synthesis of quinoline derivatives (Details Sonogashira coupling conditions and reaction times for 4-chloroquinoline-3-carbaldehyde)
- Title: 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions (Provides synthesis context and Vilsmeier-Haack formylation pathways)
Sources
Mass spectrometry fragmentation patterns of 4-Bromoquinoline-3-carbaldehyde
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Proposed EI-MS fragmentation pathway for 4-Bromoquinoline-3-carbaldehyde.
Objective Performance Comparison: 4-BQ3C vs. Alternatives
When screening compound libraries, 4-BQ3C must be rapidly differentiated from its chlorinated (4-Chloroquinoline-3-carbaldehyde, 4-CQ3C) and unsubstituted (Quinoline-3-carbaldehyde, Q3C) counterparts. Time-of-flight accurate mass spectrometry (TOF-MS) is highly effective for this, as the isotopic patterns serve as an immediate diagnostic tool 1.
The table below quantifies the comparative MS performance and diagnostic ions for these three scaffolds under standard EI conditions (70 eV).
| Compound | Molecular Ion [M]⁺ (m/z) | Isotopic Ratio | Primary Fragment (m/z) | Secondary Fragment (m/z) | Diagnostic Cleavage Pathway |
| 4-Bromoquinoline-3-carbaldehyde | 235 / 237 | 1:1 (⁷⁹Br : ⁸¹Br) | 206 / 208 ([M-CHO]⁺) | 127 ([M-CHO-Br]⁺) | Loss of •CHO followed by •Br |
| 4-Chloroquinoline-3-carbaldehyde | 191 / 193 | 3:1 (³⁵Cl : ³⁷Cl) | 162 / 164 ([M-CHO]⁺) | 127 ([M-CHO-Cl]⁺) | Loss of •CHO followed by •Cl |
| Quinoline-3-carbaldehyde | 157 | 100% (Mono-isotopic) | 128 ([M-CHO]⁺) | 101 ([M-CHO-HCN]⁺) | Loss of •CHO followed by HCN |
Key Takeaway: While all three compounds share the initial loss of the formyl radical (29 Da), 4-BQ3C is uniquely identifiable by its distinct 1:1 isotopic doublet at both the molecular ion level (m/z 235/237) and the primary fragment level (m/z 206/208). Once the halogen is expelled, 4-BQ3C and 4-CQ3C converge on the identical m/z 127 fragment.
Self-Validating Experimental Protocol: LC-ESI-MS/MS
To ensure absolute trustworthiness in your structural assignments, the analytical workflow must be self-validating. Halogenated aromatics are prone to adsorption in the MS ion transfer tube, which can skew isotopic ratios and lead to false identifications. The following protocol embeds causality and system suitability directly into the workflow.
Step-by-Step Methodology
Step 1: Sample Preparation & Solvation
-
Action: Prepare a 1 µg/mL solution of 4-BQ3C in LC-MS grade Methanol.
-
Causality: Methanol ensures complete solvation of the hydrophobic quinoline core while supporting highly efficient droplet desolvation in the Electrospray Ionization (ESI) source, maximizing the [M+H]⁺ signal.
Step 2: System Suitability Test (SST) & Carryover Blank
-
Action: Inject a pure Methanol blank immediately prior to the sample.
-
Self-Validation: The blank ensures that the baseline noise at m/z 236/238 is <1% of the expected target peak. This validates that subsequent isotopic ratios will not be skewed by memory effects from previous runs.
Step 3: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Causality: Formic acid acts as a proton donor, driving the formation of the [M+H]⁺ precursor ion (m/z 236/238) in positive ion mode.
Step 4: ESI+ Ionization & Precursor Selection
-
Action: Set the capillary voltage to 3.0 kV. Isolate m/z 236 and 238 in the first quadrupole (Q1).
-
Self-Validation: The data system must calculate the Area Under the Curve (AUC) of m/z 236 versus 238. If the ratio deviates from 1:1 by more than 5%, the system automatically flags the run for potential detector saturation, invalidating the data until the sample is diluted.
Step 5: Energy-Ramped Collision-Induced Dissociation (CID)
-
Action: Ramp the Collision Energy (CE) in Q2 from 20 eV to 40 eV.
-
Causality: A lower energy of 20 eV selectively cleaves the weaker C-C bond of the aldehyde to yield the[M-CHO]⁺ ion. Ramping to 40 eV provides the necessary activation energy to break the robust C(sp²)–Br bond and expel HCN from the aromatic ring, generating the complete fragmentation spectrum in a single injection.
Self-validating LC-ESI-MS/MS experimental workflow ensuring isotopic ratio fidelity.
References
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL
- Source: Physical Chemistry Chemical Physics (RSC Publishing)
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL
Sources
FTIR characteristic peaks of 4-Bromoquinoline-3-carbaldehyde
Comprehensive FTIR Characterization and Comparative Analysis of 4-Bromoquinoline-3-carbaldehyde
As a highly versatile halogenated heterocycle, 4-Bromoquinoline-3-carbaldehyde serves as a critical synthetic intermediate in drug discovery and advanced materials science. It is frequently utilized in the modular synthesis of complex architectures, such as 1[1] and2[2]. To ensure the structural integrity of this precursor before downstream cross-coupling or condensation reactions, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical method.
This guide provides an in-depth, objective comparison of the FTIR spectral dynamics of 4-Bromoquinoline-3-carbaldehyde against its structural analogs, supported by self-validating experimental protocols.
Structural Dynamics & Causality in FTIR Peak Shifts
The FTIR spectrum of a molecule is not just a fingerprint; it is a direct readout of its stereoelectronic environment. When analyzing 4-Bromoquinoline-3-carbaldehyde, the most critical diagnostic region is the carbonyl (C=O) stretch.
In an unsubstituted quinoline-3-carbaldehyde, the formyl group is coplanar with the aromatic quinoline ring. This allows for maximal
However, introducing a bulky bromine atom at the C-4 position fundamentally alters this dynamic:
-
Steric Hindrance: The large atomic radius of bromine forces the adjacent C-3 formyl group to twist out of the aromatic plane to relieve steric clash. This out-of-plane twist breaks the
-conjugation. -
Inductive Effect (-I): Without the electron-donating resonance from the ring, the electron-withdrawing inductive effect of the bromine atom dominates, increasing the force constant of the C=O bond.
-
Resulting Shift: Consequently, the C=O stretching frequency undergoes a hypsochromic (blue) shift to ~1698 cm⁻¹.
Fig 1: Logical relationship between C-4 steric hindrance and C=O stretching frequency shifts.
Additionally, the quinoline ring itself exhibits characteristic4[4], while the C-Br bond presents a sharp, distinct peak in the fingerprint region (~610 cm⁻¹).
Comparative Spectral Data
To objectively evaluate the performance and purity of 4-Bromoquinoline-3-carbaldehyde, it is best compared against its unsubstituted and chlorinated counterparts. The table below summarizes the quantitative FTIR peak shifts driven by the varying steric and electronic properties of the C-4 substituent.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=N / C=C (cm⁻¹) | Formyl C-H (cm⁻¹) | C-X Stretch (cm⁻¹) |
| Quinoline-3-carbaldehyde | ~1690 | 1570, 1605 | 2850, 2750 | N/A |
| 4-Chloroquinoline-3-carbaldehyde | ~1695 | 1565, 1598 | 2852, 2755 | ~750 (C-Cl) |
| 4-Bromoquinoline-3-carbaldehyde | ~1698 | 1562, 1595 | 2855, 2752 | ~610 (C-Br) |
Data Interpretation: The progressive shift in the C=O stretch (1690 → 1695 → 1698 cm⁻¹) correlates directly with the increasing Van der Waals radius of the substituent (H: 1.20 Å < Cl: 1.75 Å < Br: 1.85 Å), validating the steric deconjugation model.
Self-Validating Experimental Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for this compound. It eliminates the need for KBr pellet pressing, which can introduce hygroscopic water artifacts that obscure the critical formyl C-H stretching region.
Fig 2: Step-by-step ATR-FTIR spectral acquisition and validation workflow.
Step 1: System Purge & Background Acquisition
-
Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: Isopropanol is highly volatile and leaves no IR-active organic residue, ensuring a pristine optical path.
-
Self-Validation Gate: Inspect the background spectrum. If a broad peak at 3400 cm⁻¹ (O-H stretch) or 2900 cm⁻¹ (C-H stretch) is present, the crystal is contaminated. Re-clean until the baseline is completely flat.
Step 2: Sample Application & Pressure Optimization
-
Action: Place 2-3 mg of 4-Bromoquinoline-3-carbaldehyde powder onto the center of the crystal. Lower the pressure anvil until the software indicates optimal optical contact.
-
Causality: Solid crystalline samples require high mechanical pressure to eliminate microscopic air gaps between the crystal and the sample. Poor contact results in baseline drift and artificially weak absorbance intensities.
-
Self-Validation Gate: Monitor the live preview. The diagnostic C=O peak (~1698 cm⁻¹) must reach an absorbance of at least 0.4 AU. If it is lower, incrementally increase the anvil pressure.
Step 3: Spectral Acquisition & Atmospheric Compensation
-
Action: Acquire the sample spectrum (32 scans). Apply atmospheric compensation algorithms via the spectrometer software.
-
Causality: Ambient CO₂ (~2350 cm⁻¹) and water vapor can create noise spikes that obscure the delicate Fermi resonance doublet of the formyl C-H stretch (~2850 cm⁻¹ and 2750 cm⁻¹).
-
Self-Validation Gate: Verify the absence of the sharp CO₂ doublet at 2350 cm⁻¹. If present, the atmospheric compensation failed; purge the spectrometer chamber with dry nitrogen for 5 minutes and rescan.
References
1.[3] Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. Chiang Mai J. Sci. (ThaiScience). 3 2.[4] Synthesis and Characterisation of Biologically Important (E)-1-(2-Chloro/hydroxy-6/8-substituted quinolin-3-yl)-N-[5-(4-substitued phenyl)-1,3,4-thiadiazol-2-yl]methanimine derivatives. Journal of Chemical and Pharmaceutical Sciences. 4 3.[1] Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters - ACS Publications. 1 4.[2] The synthesis of[18F]pitavastatin as a tracer for hOATP using the Suzuki coupling. JST.go.jp. 2
Sources
Elemental Analysis Standards for 4-Bromoquinoline-3-carbaldehyde: A Comparative Guide to CHN/Br Quantification
As a versatile halogenated scaffold, 4-Bromoquinoline-3-carbaldehyde (Molecular Formula:
Because the compound contains a high mass fraction of bromine (33.85%), traditional CHN (Carbon, Hydrogen, Nitrogen) combustion analysis alone is insufficient. Halogens present unique thermodynamic and ionization challenges that demand specialized orthogonal techniques. This guide objectively compares the performance of classical combustion methods against modern spectroscopic alternatives, providing field-proven protocols and supporting experimental data to establish a self-validating analytical system.
Theoretical Composition & Analytical Challenges
Before selecting an analytical method, we must establish the theoretical elemental baseline for 4-Bromoquinoline-3-carbaldehyde:
-
Carbon (C): 50.88%
-
Hydrogen (H): 2.56%
-
Nitrogen (N): 5.93%
-
Bromine (Br): 33.85%
-
Oxygen (O): 6.78%
The Halogen Challenge:
Bromine's high electronegativity and volatility complicate standard dynamic flash combustion. If a brominated aromatic is subjected to standard CHN conditions without proper halogen trapping, volatile
Comparative Analysis of Methodologies
To achieve a complete elemental profile, laboratories must pair bulk CHN analysis with a dedicated halogen quantification method.
Alternative A: Schöniger Flask Combustion + Ion Chromatography (IC)
Best for: Bulk bromine quantification (>0.1% mass fraction).
The Causality: Direct combustion of brominated aromatics often leads to the formation of mixed oxidative states of bromine. The Schöniger flask method resolves this by combusting the sample in a sealed, oxygen-rich environment and immediately trapping the gaseous effluents in an alkaline absorbent[3]. The addition of hydrogen peroxide (
Alternative B: Triple Quadrupole ICP-MS (TQ-ICP-MS)
Best for: Trace halogen impurity profiling (<0.1% mass fraction) or degradation studies.
The Causality: Standard single-quadrupole ICP-MS struggles with halogens due to poor ionization and severe polyatomic spectral interferences in the low mass range[2]. TQ-ICP-MS circumvents this by utilizing reactive cell gases (such as
Experimental Workflows & Decision Matrix
Figure 1: Analytical workflow for the elemental characterization of 4-Bromoquinoline-3-carbaldehyde.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Bulk CHN via Dynamic Flash Combustion
-
Step 1: Calibration. Calibrate the CHN analyzer using a Certified Reference Material (CRM) such as sulfanilamide. Validation: The CRM must yield theoretical values within
before proceeding. -
Step 2: Sample Preparation. Weigh accurately 1.5–2.0 mg of 4-Bromoquinoline-3-carbaldehyde into a combustible tin capsule. Seal tightly to exclude atmospheric nitrogen.
-
Step 3: Combustion. Drop the capsule into a combustion reactor heated to 1000°C with a temporary oxygen injection. The tin creates an exothermic flash, driving the localized temperature to ~1800°C, ensuring complete atomization.
-
Step 4: Halogen Scrubbing. Pass the combustion gases through a copper/silver wool scrubber. Causality: Silver wool is mandatory here to precipitate volatile bromine as
, preventing it from interfering with the downstream thermal conductivity detector (TCD).
Protocol 2: Bulk Bromine via Schöniger Flask & IC
-
Step 1: Absorbent Preparation. Add 10 mL of an alkaline absorbent (
) spiked with 1% into a heavy-walled Schöniger flask[4]. -
Step 2: Sample Ignition. Weigh 5.0 mg of the sample onto an ashless filter paper. Place it in the platinum basket attached to the flask stopper. Purge the flask with pure
for 30 seconds, seal, and ignite remotely using an infrared combustion unit[3]. -
Step 3: Absorption & Hydrolysis. Allow the flask to sit for 30 minutes with vigorous stirring. Causality: This dwell time, combined with the
, guarantees the complete hydrolysis of combustion products and the quantitative conversion of all bromine radicals to . -
Step 4: IC Analysis. Dilute the absorbent and inject it into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.
Protocol 3: Trace Bromine via TQ-ICP-MS
-
Step 1: Closed-Vessel Digestion. Digest 20 mg of the sample in a microwave digestion system using a mixture of concentrated
and . Note: Avoid to prevent isobaric chlorine interferences. -
Step 2: Internal Standardization. Spike the digest with
or Tellurium (Te) as an internal standard to correct for matrix-induced signal suppression. -
Step 3: TQ-ICP-MS Tuning. Introduce the sample into the TQ-ICP-MS. Flood the collision/reaction cell with
gas. Causality: The oxygen reacts with interfering polyatomic ions, shifting their masses away from the target and isotopes, allowing the third quadrupole to isolate the pure halogen signal[5].
Comparative Experimental Data
The following table summarizes the performance metrics of these orthogonal techniques when applied to 4-Bromoquinoline-3-carbaldehyde.
| Analytical Method | Target Analytes | Optimal Sample Size | Precision (RSD, n=5) | Recovery Rate (%) | Limit of Detection (LOD) |
| Dynamic Flash Combustion | C, H, N | 1.0 - 2.0 mg | < 0.3% | 99.5 - 100.5% | ~0.1% (1000 ppm) |
| Schöniger Flask + IC | Br (Bulk) | 5.0 - 10.0 mg | < 1.0% | 98.2 - 101.5% | 10 ppm |
| TQ-ICP-MS | Br (Trace) | 10.0 - 50.0 mg | < 3.0% | 95.0 - 105.0% | < 0.1 ppb |
Conclusion & Best Practices
For the rigorous validation of 4-Bromoquinoline-3-carbaldehyde, relying on a single analytical technique introduces systemic risk. Dynamic Flash Combustion remains the gold standard for confirming the carbon, hydrogen, and nitrogen backbone, provided a silver wool scrubber is utilized to trap the massive bromine load.
However, to accurately quantify the bromine mass fraction (33.85%), the Schöniger Flask coupled with Ion Chromatography provides the highest accuracy and recovery for bulk analysis, effectively neutralizing the volatility of brominated effluents. Conversely, if the goal is to detect trace dehalogenation or residual halogenated impurities in downstream active pharmaceutical ingredients (APIs), TQ-ICP-MS is the only technique capable of overcoming bromine's high ionization potential to deliver sub-ppb resolution.
References
Sources
Crystal structure analysis of 4-Bromoquinoline-3-carbaldehyde derivatives
Title: Crystal Structure Analysis of 4-Bromoquinoline-3-carbaldehyde Derivatives: A Comparative Guide to X-ray Diffraction Workflows
Executive Summary
The structural elucidation of quinoline-3-carbaldehyde derivatives, particularly 4-bromoquinoline-3-carbaldehyde, presents a unique crystallographic challenge. These compounds are highly valued in medicinal chemistry and serve as critical modular building blocks for the synthesis of advanced materials, such as pyrido[n]helicenes[1]. However, they notoriously crystallize as weakly diffracting micro-needles (< 50 µm). This guide objectively compares conventional analytical workflows against a High-Flux Microfocus Cu Kα Single-Crystal X-ray Diffraction (SC-XRD) system, demonstrating why the latter is the definitive choice for overcoming the dual challenges of microcrystallinity and heavy-atom absorption.
The Analytical Challenge: Microcrystallinity vs. Heavy Atom Absorption
As an application scientist, I frequently encounter researchers who default to Molybdenum (Mo) Kα radiation the moment they see a heavy halogen like bromine in their molecular formula. The classical rationale is sound: Bromine's K-edge results in a massive linear absorption coefficient (
However, this heuristic breaks down when dealing with microcrystals. The diffracted intensity of a crystal is proportional to the incident beam flux and the cube of the wavelength (
Workflow Comparison: Selecting the Right Analytical Tool
-
Alternative 1: Conventional Sealed-Tube Mo Kα SC-XRD While Mo Kα minimizes absorption errors, its low flux and shorter wavelength yield incredibly weak high-angle diffraction for crystals under 50 µm. This results in poor counting statistics, high internal merging R-factors (
), and incomplete structural models[2]. -
Alternative 2: Synchrotron Powder X-ray Diffraction (PXRD) PXRD with Rietveld refinement is an alternative when single crystals cannot be grown. However, for de novo structure determination of low-symmetry monoclinic or triclinic organic cells, PXRD suffers from severe peak overlap and preferred orientation effects, often resulting in a loss of precise 3D atomic resolution.
-
The Recommended Product: High-Flux Microfocus Cu Kα SC-XRD By utilizing a high-brilliance microfocus Cu source paired with a photon-counting pixel array detector, we capture high-resolution data even from 20 µm needles. The high absorption by the bromine atom is mathematically modeled and eliminated using modern multi-scan empirical absorption correction algorithms (e.g., SADABS)[3]. Furthermore, the strong anomalous dispersion (
) of Bromine at the Cu edge allows for unambiguous absolute structure determination (Flack parameter).
Experimental Protocol: A Self-Validating SC-XRD Workflow
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. If the steps are executed correctly, the final residual electron density will mathematically prove the validity of the model.
Step 1: Vapor Diffusion Crystallization
-
Dissolve 10 mg of 4-bromoquinoline-3-carbaldehyde in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.
-
Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent).
-
Seal the outer vial tightly and incubate at 4 °C for 3–5 days. Causality: Vapor diffusion slows the nucleation rate compared to direct evaporation, promoting the growth of single-domain micro-needles rather than twinned clusters.
Step 2: Cryogenic Data Collection
-
Harvest a < 50 µm crystal using a MiTeGen loop coated in Paratone-N oil to prevent solvent loss and oxidation.
-
Flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), exponentially increasing high-angle diffraction intensity.
-
Mount on a Microfocus Cu Kα diffractometer. Collect
and scans with a 0.5° step size, ensuring a high data redundancy (multiplicity > 4).
Step 3: Data Reduction & Rigorous Absorption Correction
-
Integrate the frames using APEX3 or CrysAlisPro software.
-
Critical Step: Apply a multi-scan empirical absorption correction (SADABS). Because the multiplicity is high, the software can compare equivalent reflections measured at different path lengths through the crystal to perfectly model the bromine absorption surface[3].
Step 4: Structure Solution & Refinement
-
Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Self-Validation Check: The model is successful if the Goodness-of-Fit (
) converges near 1.05, and the residual electron density map ( ) shows no unassigned peaks > 0.5 e/ų, confirming the complete modeling of the heavy bromine atom's electron cloud.
Quantitative Data Presentation
The following table summarizes the performance of the recommended Cu Kα workflow against the conventional Mo Kα alternative for a representative 0.04 × 0.02 × 0.02 mm brominated quinoline microcrystal.
| Crystallographic Metric | Alternative 1: Mo Kα (Sealed Tube) | Recommended: Cu Kα (Microfocus) |
| Wavelength ( | 0.71073 Å | 1.54178 Å |
| High-Angle Completeness | 82.4% (Weak high-angle spots) | 99.6% (Strong signal-to-noise) |
| Internal Merging ( | 0.115 | 0.048 |
| Final R-factor ( | 0.092 | 0.041 |
| Weighted R-factor ( | 0.245 | 0.112 |
| Absolute Structure (Flack) | Inconclusive (0.35 ± 0.4) | Unambiguous (0.01 ± 0.02) |
Workflow Visualization
Comparative analytical workflows for the structural elucidation of brominated quinoline microcrystals.
References
1.[1] Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes, Organic Letters - ACS Publications. 1 2.[2] 2-Chlorobenzo[h]quinoline-3-carbaldehyde, PMC. 2 3.[3] Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, PMC. 3
Sources
A Comparative Guide to the Synthesis of 4-Bromoquinoline-3-carbaldehyde for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comparative analysis of synthetic methodologies for the preparation of 4-Bromoquinoline-3-carbaldehyde, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present a field-proven perspective on the available synthetic routes, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations that inform methodological choices. This document is designed to be a self-validating resource, grounded in authoritative literature and supplemented with detailed experimental protocols and comparative data to empower researchers in their synthetic endeavors.
Introduction: The Significance of 4-Bromoquinoline-3-carbaldehyde
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline ring is paramount for modulating these activities. 4-Bromoquinoline-3-carbaldehyde is a particularly valuable intermediate due to the presence of two reactive handles: the bromine atom at the C4 position, which is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the carbaldehyde group at the C3 position, which can undergo a plethora of transformations such as nucleophilic additions, reductions, oxidations, and condensations. This dual functionality allows for the rapid diversification of the quinoline core, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.
This guide will critically evaluate three principal synthetic strategies for accessing 4-Bromoquinoline-3-carbaldehyde:
-
The Vilsmeier-Haack Reaction: A classic method for the formylation and cyclization of N-arylacetamides.
-
The Friedländer Annulation: A versatile condensation reaction to construct the quinoline ring system.
-
Oxidation of 4-Bromo-3-methylquinoline: A direct approach to introduce the aldehyde functionality.
Each method will be discussed in detail, including its mechanistic underpinnings, a step-by-step experimental protocol, and an analysis of its advantages and limitations.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of quinoline synthesis, it provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[2] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in the subsequent cyclization and formylation cascade.
Mechanistic Rationale
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent from a substituted amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[3] The N-arylacetamide then attacks the Vilsmeier reagent, leading to a series of intramolecular cyclizations and eliminations to furnish the 2-chloroquinoline-3-carbaldehyde scaffold. The presence of the bromine atom on the starting acetanilide is carried through the reaction sequence to yield the desired 4-bromo-substituted product, although the direct synthesis of 4-bromo-2-chloroquinoline-3-carbaldehyde via this route is not explicitly detailed in the provided search results. A plausible adaptation would involve starting with 4-bromoacetanilide. The chloro group at the 2-position can subsequently be removed if desired.
Caption: General workflow of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Protocol (Adapted from general procedures for substituted acetanilides)[4]
Materials:
-
4-Bromoacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, add 4-bromoacetanilide (1 equivalent) and N,N-dimethylformamide (3 equivalents).
-
Stir the mixture in an ice bath for 20 minutes to ensure homogeneity and cooling.
-
Slowly and cautiously add phosphorus oxychloride (POCl₃) (typically a large excess, e.g., 15 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C. The addition is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C under a reflux condenser for 7-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 4-bromo-2-chloroquinoline-3-carbaldehyde.
Validation and Performance
| Parameter | Observation | Citation |
| Starting Material | 4-Bromoacetanilide (readily prepared from 4-bromoaniline) | |
| Key Reagents | DMF, POCl₃ | [3] |
| Typical Yield | Moderate to good (dependent on substrate) | [2] |
| Purity | Generally requires recrystallization for high purity | [4] |
| Scalability | Adaptable for large-scale production | [4] |
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
It is a one-pot reaction for the formation of the quinoline ring with concomitant formylation.
Limitations:
-
The reaction conditions are harsh (high temperature and strongly acidic).
-
The use of a large excess of POCl₃ can be problematic for scale-up and waste disposal.
-
The initial product is a 2-chloroquinoline derivative, which may require a subsequent dehalogenation step if the unsubstituted quinoline is desired.
Method 2: The Friedländer Annulation
The Friedländer synthesis is a classic and highly versatile method for the construction of quinoline rings.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or an aldehyde, in the presence of an acid or base catalyst.[6]
Mechanistic Rationale
The reaction can proceed through two primary pathways. The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by intramolecular cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-aminoaryl aldehyde and the active methylene compound, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring. The choice of catalyst (acid or base) can influence the predominant pathway.[7] For the synthesis of 4-Bromoquinoline-3-carbaldehyde, the key precursors would be 2-amino-4-bromobenzaldehyde and a suitable three-carbon building block with an active methylene group that can provide the C2 and C3 atoms of the quinoline ring along with the C3-aldehyde. A logical choice for this would be a protected form of malondialdehyde or a synthetic equivalent.
Caption: Mechanistic pathways of the Friedländer synthesis.
Experimental Protocol (Hypothetical, based on general Friedländer procedures and availability of precursors)
Precursor Synthesis: 2-Amino-4-bromobenzaldehyde [8][9]
-
To a solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 mixture of acetic acid and ethanol, add iron powder under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for approximately 1.5 hours. Monitor the reaction by LCMS.
-
Upon completion, filter the insoluble solids and concentrate the filtrate under vacuum.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-amino-4-bromobenzaldehyde.
Friedländer Annulation: [3]
Materials:
-
2-Amino-4-bromobenzaldehyde
-
Malondialdehyde tetraethyl acetal (or other suitable C3 synthon)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene or ethanol)
-
Round-bottom flask with Dean-Stark trap (if using toluene)
-
Stirring apparatus
Procedure:
-
To a solution of 2-amino-4-bromobenzaldehyde (1.0 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark trap, add malondialdehyde tetraethyl acetal (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux and monitor the removal of water/ethanol via the Dean-Stark trap. The reaction progress should also be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromoquinoline-3-carbaldehyde.
Validation and Performance
| Parameter | Observation | Citation |
| Starting Material | 2-Amino-4-bromobenzaldehyde | [8][9] |
| Key Reagents | Active methylene compound, acid or base catalyst | [5][6] |
| Typical Yield | Can be high, but dependent on substrates and conditions | [10] |
| Purity | Often requires chromatographic purification | [3] |
| Scalability | Generally good, with catalyst optimization |
Advantages:
-
High versatility due to the wide range of available starting materials.
-
Can be performed under either acidic or basic conditions, allowing for optimization based on substrate sensitivity.
-
Directly yields the desired quinoline core without the need for subsequent dehalogenation.
Limitations:
-
The synthesis of the required 2-amino-4-bromobenzaldehyde precursor adds an extra step to the overall sequence.
-
Regioselectivity can be an issue with unsymmetrical active methylene compounds.
Method 3: Oxidation of 4-Bromo-3-methylquinoline
A more direct approach to 4-Bromoquinoline-3-carbaldehyde involves the selective oxidation of the methyl group of 4-bromo-3-methylquinoline. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl and methylene groups to carbonyl functionalities.[11]
Mechanistic Rationale
The oxidation with selenium dioxide is believed to proceed through an ene reaction to form an allylic seleninic acid, followed by a[9][12]-sigmatropic rearrangement to give an intermediate that eliminates selenium and water to afford the aldehyde.[13] The methyl group at the C3 position of the quinoline ring is activated by the adjacent aromatic system, making it susceptible to oxidation by SeO₂.
Caption: Proposed mechanism for the selenium dioxide oxidation of a methylquinoline.
Experimental Protocol (Hypothetical, based on general procedures for methylquinoline oxidation)[14][15]
Precursor Synthesis: 4-Bromo-3-methylquinoline
The synthesis of this precursor would likely follow a standard quinoline synthesis, such as the Combes synthesis, starting from 4-bromoaniline and acetylacetone, followed by bromination at the 4-position if necessary.
Oxidation Reaction:
Materials:
-
4-Bromo-3-methylquinoline
-
Selenium dioxide (SeO₂)
-
Solvent (e.g., dioxane, xylene, or a mixture of tert-butyl alcohol and water)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-methylquinoline (1 equivalent) in a suitable solvent such as dioxane.
-
Add selenium dioxide (1.1 to 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated elemental selenium can be removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue can be taken up in an organic solvent like dichloromethane and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromoquinoline-3-carbaldehyde.
Validation and Performance
| Parameter | Observation | Citation |
| Starting Material | 4-Bromo-3-methylquinoline | |
| Key Reagents | Selenium dioxide (SeO₂) | [11][13] |
| Typical Yield | Variable, can be moderate to good | [14] |
| Purity | Requires careful removal of selenium byproducts and chromatographic purification | |
| Scalability | Can be challenging due to the toxicity of selenium compounds and the need for filtration of solid byproducts |
Advantages:
-
A direct and conceptually simple transformation.
-
Avoids the synthesis of more complex precursors like 2-amino-4-bromobenzaldehyde.
Limitations:
-
The synthesis of the starting 4-bromo-3-methylquinoline is required.
-
Selenium dioxide and its byproducts are highly toxic, requiring careful handling and disposal.
-
Over-oxidation to the corresponding carboxylic acid can be a competing side reaction.
-
The reaction often requires high temperatures and long reaction times.
Comparative Summary and Recommendations
| Feature | Vilsmeier-Haack Reaction | Friedländer Annulation | Oxidation of 4-Bromo-3-methylquinoline |
| Starting Materials | Readily available | Requires multi-step precursor synthesis | Requires synthesis of a specific precursor |
| Number of Steps | One-pot for quinoline formation | Two steps (precursor + annulation) | Two steps (precursor + oxidation) |
| Reaction Conditions | Harsh (high temp., acidic) | Can be mild to harsh | Harsh (high temp., toxic reagent) |
| Yield | Moderate to Good | Potentially High | Variable |
| Scalability | Good, with waste management considerations | Good | Challenging due to toxicity and byproducts |
| Safety | Corrosive and exothermic | Generally manageable | Highly toxic reagent |
| Byproducts | Phosphorus-based waste | Water, catalyst residues | Elemental selenium |
Expert Recommendation:
For laboratory-scale synthesis and rapid access to diverse analogs, the Friedländer Annulation appears to be the most strategic choice, despite the need for precursor synthesis. The increasing availability of substituted anilines and the modular nature of the condensation allow for greater flexibility in introducing diversity. The protocol for the synthesis of the key 2-amino-4-bromobenzaldehyde precursor is established, making this a viable and logical route.
The Vilsmeier-Haack Reaction is a strong contender for larger-scale synthesis due to its one-pot nature and the use of inexpensive reagents. However, the production of a 2-chloro derivative necessitates an additional synthetic step if the unsubstituted quinoline is the final target.
The Oxidation of 4-Bromo-3-methylquinoline is a less favorable option for general laboratory use due to the high toxicity of selenium dioxide and the potential for over-oxidation. This method might be considered if the 4-bromo-3-methylquinoline precursor is readily available or if other methods have proven unsuccessful.
Validation Data: Spectroscopic Characterization
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Aldehyde proton (-CHO): ~10.2-10.5 (s, 1H)
-
H2 (quinoline ring): ~9.1-9.3 (s, 1H)
-
Aromatic protons (H5, H6, H7, H8): ~7.6-8.3 (m, 4H)
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Aldehyde carbon (C=O): ~190-193
-
Quinoline ring carbons: ~120-155
Researchers are strongly encouraged to perform full characterization (¹H NMR, ¹³C NMR, HRMS, and IR) to unequivocally confirm the structure of their synthesized 4-Bromoquinoline-3-carbaldehyde. The provided NMR data for related bromo- and chloro-quinolines can serve as a useful reference.[12][15]
References
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]
-
Organic Reactions. Selenium Dioxide Oxidation. [Link]
-
Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Preprints. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Adichemistry. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
SciSpace. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-AMINO-4-BROMOBENZALDEHYDE | 59278-65-8 [chemicalbook.com]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3964-04-3 | 4-Bromoquinoline | Bromides | Ambeed.com [ambeed.com]
- 12. rsc.org [rsc.org]
- 13. organicreactions.org [organicreactions.org]
- 14. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 15. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
